2,3-Dichloro-5-(chloromethyl)pyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-5-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCSQVBPRZIYPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436438 | |
| Record name | 2,3-dichloro-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54127-31-0 | |
| Record name | 2,3-Dichloro-5-(chloromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54127-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dichloro-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 2,3-Dichloro-5-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties of 2,3-dichloro-5-(chloromethyl)pyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document outlines its chemical and physical characteristics, synthesis, and analytical methodologies.
Core Properties and Data
This compound is a halogenated pyridine derivative with the chemical formula C₆H₄Cl₃N. Its structure features a pyridine ring substituted with two chlorine atoms at the 2 and 3 positions and a chloromethyl group at the 5 position.
Physical and Chemical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes its known and calculated properties. For context, data for the closely related precursor, 2-chloro-5-(chloromethyl)pyridine, and the downstream product, 2,3-dichloro-5-(trichloromethyl)pyridine, are also provided.
| Property | This compound | 2-Chloro-5-(chloromethyl)pyridine (for comparison) | 2,3-Dichloro-5-(trichloromethyl)pyridine (for comparison) |
| CAS Number | 54127-31-0 | 70258-18-3 | 69045-83-6 |
| Molecular Formula | C₆H₄Cl₃N | C₆H₅Cl₂N | C₆H₂Cl₅N |
| Molecular Weight | 196.46 g/mol | 162.02 g/mol | 265.35 g/mol |
| Appearance | Colorless to pale yellow liquid or solid | Solid | Liquid |
| Melting Point | Not Reported | 37-42 °C | Not Reported |
| Boiling Point | Not Reported | Not Reported | 278-279 °C |
| Density | Not Reported | Not Reported | ~1.636 g/mL |
| LogP | 3.12720 (Calculated) | Not Reported | 4.1 (Calculated) |
| Polar Surface Area (PSA) | 12.89 Ų (Calculated) | Not Reported | 12.89 Ų (Calculated) |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the chlorination of a suitable pyridine precursor. A key method is the chlorination of (5,6-dichloro-3-pyridinyl)methanol.
Synthesis of this compound from (5,6-Dichloro-3-pyridinyl)methanol
This synthesis is detailed in patent literature (EP1679308 A1) and involves the reaction of (5,6-dichloro-3-pyridinyl)methanol with a chlorinating agent.
Experimental Protocol:
-
Reaction Setup: To a solution of (5,6-dichloro-3-pyridinyl)methanol (1 equivalent) in an appropriate inert solvent such as dichloromethane or chloroform, add a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this type of transformation and is typically added dropwise at a controlled temperature, often starting at 0 °C.
-
Reaction Conditions: After the addition of the chlorinating agent, the reaction mixture is typically stirred at room temperature or gently heated to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the excess solvent and volatile reagents are removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, followed by a wash with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Analytical Methodology
Gas Chromatography (GC)
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) is suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a lower temperature (e.g., 100 °C), followed by a temperature ramp (e.g., 10-20 °C/min) to a final temperature of around 280 °C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be appropriate for the analysis of this compound.
-
Column: C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely in the 220-280 nm range).
Reactivity and Applications
This compound is a versatile intermediate due to its multiple reactive sites. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The chlorine atoms on the pyridine ring can also undergo nucleophilic aromatic substitution, although this typically requires more forcing conditions.
Its primary application is as a building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. It serves as a key precursor for the synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine, which is then often converted to 2,3-dichloro-5-(trifluoromethyl)pyridine, an important intermediate for several pesticides.
An In-depth Technical Guide to 2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-5-(chloromethyl)pyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, synthesis methodologies, key applications, and safety information.
Physicochemical Properties
2-Chloro-5-(chloromethyl)pyridine is a halogenated pyridine derivative with the chemical formula C₆H₅Cl₂N. It is a solid at room temperature and possesses properties that make it a versatile reagent in organic synthesis.[]
| Property | Value | Source(s) |
| CAS Number | 70258-18-3 | [][2][3][4][5][6][7][8][9] |
| Molecular Formula | C₆H₅Cl₂N | [][2][3][4][7][8] |
| Molecular Weight | 162.02 g/mol | [7][8] |
| Appearance | White to beige or light yellow solid/crystals | [] |
| Melting Point | 37-42 °C | [10] |
| Boiling Point | ~249.8 °C at 760 mmHg (estimate) | [10] |
| Flash Point | 110 °C (closed cup) | |
| Solubility | Insoluble in water; soluble in many organic solvents. | [10] |
| Density | ~1.324 g/cm³ (estimate) | [] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 2-Chloro-5-(chloromethyl)pyridine.
Mass Spectrometry: The mass spectrum of 2-Chloro-5-(chloromethyl)pyridine shows a top peak at m/z 126, with other significant peaks at m/z 128 and 161.[2]
Synthesis and Experimental Protocols
Several synthetic routes to 2-Chloro-5-(chloromethyl)pyridine have been reported, often starting from readily available pyridine derivatives.
Synthesis Workflow
Caption: Common synthetic pathways to 2-Chloro-5-(chloromethyl)pyridine.
Detailed Experimental Protocol: Chlorination of 2-Chloro-5-(hydroxymethyl)pyridine
This protocol is based on the reaction of 2-chloro-5-(hydroxymethyl)pyridine with thionyl chloride.
Materials:
-
2-chloro-5-(hydroxymethyl)pyridine (70.3 g)
-
Thionyl chloride (87.4 g)
-
1,2-dichloroethane (150 ml)
-
Chloroform (200 ml)
-
Water (60 ml)
-
Sodium hydrogen carbonate (20 g)
-
Activated carbon
Procedure:
-
A mixture of 87.4 g of thionyl chloride and 100 ml of 1,2-dichloroethane is prepared in a reaction vessel.
-
A mixture of 70.3 g of 2-chloro-5-(hydroxymethyl)pyridine and 50 ml of 1,2-dichloroethane is added dropwise to the thionyl chloride solution over 30 minutes, maintaining the temperature between 5-20 °C using a water bath.
-
The resulting mixture is stirred at room temperature for 90 minutes.
-
The reaction mixture is then heated under reflux for 4.5 hours.
-
After reflux, the mixture is concentrated under reduced pressure.
-
The residue is diluted with 200 ml of chloroform and 60 ml of water.
-
Sodium hydrogen carbonate (20 g) is added in small portions with stirring to neutralize the excess acid.
-
The organic layer is separated, treated with activated carbon, and then concentrated to yield 2-chloro-5-(chloromethyl)pyridine as a yellow-brown solid (75.9 g).[2]
Applications in Research and Drug Development
2-Chloro-5-(chloromethyl)pyridine is a pivotal intermediate in the synthesis of a wide range of biologically active molecules. Its bifunctional nature, possessing both a reactive chloromethyl group and a modifiable pyridine ring, allows for diverse chemical transformations.
Role as a Synthetic Intermediate
Caption: Key applications of 2-Chloro-5-(chloromethyl)pyridine.
In Agrochemicals: This compound is a well-established precursor for the synthesis of neonicotinoid insecticides, such as imidacloprid and acetamiprid.[10] The chloromethyl group serves as an electrophilic site for reaction with various nucleophiles to construct the core of these insecticidal molecules.
In Pharmaceuticals: The versatility of 2-Chloro-5-(chloromethyl)pyridine extends to the pharmaceutical industry, where it is used in the development of new therapeutic agents.[10] Its structural motif is found in various drug candidates and is utilized in the synthesis of novel bioactive compounds.
Safety and Handling
2-Chloro-5-(chloromethyl)pyridine is a hazardous chemical and must be handled with appropriate safety precautions.
| Hazard Statement | Precautionary Measures |
| Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Causes severe skin burns and eye damage. | Wear protective gloves, protective clothing, eye protection, and face protection. |
| May cause an allergic skin reaction. | Avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace. |
First Aid Measures:
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3) is a fundamentally important building block for the chemical and pharmaceutical industries. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool for the synthesis of a wide array of valuable compounds, particularly in the agrochemical and drug discovery sectors. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a solid foundation for researchers and professionals engaged in its use.
References
- 2. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. CAS RN 70258-18-3 | Fisher Scientific [fishersci.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 2-Chloro-5-(chloromethyl)pyridine | LGC Standards [lgcstandards.com]
- 8. 2-Chloro-5-chloromethylpyridine | 70258-18-3 | FC05498 [biosynth.com]
- 9. 70258-18-3 Cas No. | 2-Chloro-5-(chloromethyl)pyridine | Apollo [store.apolloscientific.co.uk]
- 10. 2-Chloro-5-chloromethylpyridine | CAS#:70258-18-3 | Chemsrc [chemsrc.com]
2,3-Dichloro-5-(chloromethyl)pyridine chemical structure and IUPAC name
This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and available technical data for 2,3-Dichloro-5-(chloromethyl)pyridine. It is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. While in-depth experimental data for this specific compound is limited in publicly accessible literature, this guide contextualizes its significance as a chemical intermediate and outlines a relevant synthetic pathway.
Chemical Structure and IUPAC Name
This compound is a halogenated pyridine derivative. The pyridine ring is substituted with two chlorine atoms at the 2nd and 3rd positions, and a chloromethyl group at the 5th position.
The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is This compound .[1]
Chemical Structure:
(A 2D representation of the chemical structure)
Physicochemical and Identification Data
Detailed experimental physicochemical data for this compound is not widely reported. However, key identification and basic molecular properties have been compiled in the table below. Much of the available literature rapidly transitions to its role as a precursor in more complex syntheses.[2][3]
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₃N | [1][4][5] |
| Molecular Weight | 196.46 g/mol | [1][4] |
| CAS Number | 54127-31-0 | [1][4][5][6] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Soluble in organic solvents | [1] |
| SMILES | C(Cl)C=1C=C(Cl)C(Cl)=NC1 | [1] |
| InChI Key | XJCSQVBPRZIYPY-UHFFFAOYSA-N | [1] |
Role in Chemical Synthesis
This compound is a valuable intermediate in the synthesis of various agrochemicals.[1] It is often utilized as a building block for more complex molecules, particularly in the production of pesticides. A notable synthetic pathway involves its precursor, 2-chloro-5-(chloromethyl)pyridine, in the multi-step synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate for several commercial crop-protection products.[2][3][7]
The following diagram illustrates a key synthetic pathway involving the precursor to this compound, leading to the formation of 2,3-dichloro-5-(trifluoromethyl)pyridine.
References
- 1. CAS 54127-31-0: this compound [cymitquimica.com]
- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 5. This compound, CasNo.54127-31-0 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 6. This compound | CAS#:54127-31-0 | Chemsrc [chemsrc.com]
- 7. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
2,3-Dichloro-5-(chloromethyl)pyridine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of 2,3-Dichloro-5-(chloromethyl)pyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.
Core Compound Data
The fundamental molecular and chemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₆H₄Cl₃N |
| Molecular Weight | 196.46 g/mol |
| CAS Number | 54127-31-0 |
| IUPAC Name | This compound |
| Synonyms | 5-(Chloromethyl)-2,3-dichloropyridine |
Synthesis Protocol
A representative experimental protocol for the synthesis of this compound is detailed below. This synthesis involves the chlorination of the corresponding hydroxymethylpyridine.
Objective: To synthesize this compound from 2,3-Dichloro-5-hydroxymethyl-pyridine.
Materials:
-
2,3-Dichloro-5-hydroxymethyl-pyridine
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-Dichloro-5-hydroxymethyl-pyridine in anhydrous dichloromethane.
-
Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride (approximately 1.2 to 1.5 molar equivalents) to the stirred solution. The addition should be dropwise to control the exothermic reaction and the evolution of HCl and SO₂ gases.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to a stirred, ice-cold saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography or recrystallization, if necessary.
Experimental Workflow and Downstream Processing
The following diagram illustrates the synthetic workflow for the preparation of this compound and a subsequent nucleophilic substitution reaction, demonstrating its utility as a chemical intermediate.[1]
Caption: Synthetic pathway of this compound and its subsequent conversion.
References
A Comprehensive Technical Guide to the Safe Handling of 2,3-Dichloro-5-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety data and handling precautions for 2,3-Dichloro-5-(chloromethyl)pyridine (CAS No: 54127-31-0). The information is compiled to ensure the safe use of this compound in research and development settings.
Chemical Identification and Physical Properties
This compound is a chlorinated pyridine derivative. The following table summarizes its key physical and chemical properties.
| Property | Value |
| CAS Number | 54127-31-0[1][2] |
| Molecular Formula | C6H4Cl3N[1] |
| Molecular Weight | 196.46 g/mol [1] |
Hazard Identification and Classification
This compound is classified as hazardous. The following table outlines its GHS hazard statements.
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[3] |
| H314 | Causes severe skin burns and eye damage.[3] |
| H317 | May cause an allergic skin reaction.[3] |
| H318 | Causes serious eye damage.[3] |
First Aid Measures
Immediate medical attention is required in case of exposure. The following table details the recommended first aid measures.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. Consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Handling and Storage
Proper handling and storage are crucial to minimize risk.
Handling:
-
Avoid formation of dust and aerosols.[3]
-
Provide appropriate exhaust ventilation at places where dust is formed.[3]
-
Handle in accordance with good industrial hygiene and safety practice.[3]
-
Wash hands before breaks and at the end of the workday.[3]
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[3]
-
Store in a cool place.[3]
-
Store locked up.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Use a face shield and safety glasses. Equipment for eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[3] |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[3] |
| Respiratory Protection | Wear a self-contained breathing apparatus for firefighting if necessary.[1][3] |
| Body Protection | Wear protective clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5] |
Accidental Release Measures
In the event of a spill or release, follow these procedures:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[1][3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[1][6]
-
Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]
Experimental Workflow: Safe Handling Protocol
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling hazardous chemical compounds.
References
solubility of 2,3-Dichloro-5-(chloromethyl)pyridine in organic solvents
An In-depth Technical Guide to the Solubility of 2,3-Dichloro-5-(chloromethyl)pyridine in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's behavior in different solvent systems.
Physicochemical Properties and Solubility Profile
This compound possesses a molecular structure that dictates its solubility. It is a moderately polar molecule due to the presence of the nitrogen atom in the pyridine ring and the electronegative chlorine atoms. However, the overall structure is largely organic and lacks strong hydrogen bond donating capabilities, which influences its interaction with various solvents.
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces. For this compound, this suggests a higher affinity for moderately polar to nonpolar organic solvents.
While specific, comprehensive quantitative solubility data across a wide range of organic solvents is not extensively published in publicly available literature, its solubility behavior can be predicted based on its structure and general chemical principles. It is expected to be soluble in chlorinated solvents, ethers, ketones, and aromatic hydrocarbons. Its solubility in highly polar protic solvents like water is anticipated to be low.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental method such as the isothermal equilibrium method is recommended. This protocol provides a reliable means of determining the saturation point of this compound in a given solvent at a specific temperature.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector
-
Syringe filters (0.45 µm, solvent-compatible)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation is reached.
-
Equilibration: Place the sealed container in a thermostatic shaker set to the desired constant temperature. Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the solid phase from the liquid phase, centrifuge the samples at a controlled temperature.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature. Immediately filter the sample through a solvent-compatible syringe filter to remove any remaining solid particles. Accurately dilute the filtered sample with the solvent to a concentration that falls within the calibration range of the analytical method.
-
Quantitative Analysis: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation of Solubility: Calculate the solubility from the measured concentration and the dilution factor. The result is typically expressed in units such as g/100 mL, mg/mL, or mol/L.
Logical Workflow for Solvent Selection and Solubility Validation
The process of selecting an appropriate solvent and validating the solubility of this compound can be systematically approached. The following diagram illustrates a logical workflow for this process, from initial analysis to final experimental confirmation.
Caption: Workflow for solubility analysis of this compound.
In-Depth Technical Guide to 2,3-Dichloro-5-(chloromethyl)pyridine for Researchers
For researchers, scientists, and professionals in drug development, 2,3-Dichloro-5-(chloromethyl)pyridine is a key heterocyclic building block. This technical guide provides a comprehensive overview of its commercial availability, suppliers, and detailed experimental protocols relevant to its synthesis and handling.
Commercial Availability and Suppliers
This compound, identified by CAS number 54127-31-0, is available from a range of chemical suppliers specializing in intermediates for research and development. Purity levels for commercially available batches typically range from 95% to higher purities, which should be considered based on the sensitivity of the intended application. When sourcing this compound, it is crucial to obtain and review the supplier's Certificate of Analysis (CoA) to confirm the identity and purity and to check for any batch-to-batch variability.
Below is a summary of representative suppliers for this compound and its essential precursor, 2,3-Dichloro-5-aminomethylpyridine.
Table 1: Commercial Suppliers of this compound (CAS: 54127-31-0)
| Supplier | Purity | Available Quantities |
| Shanghai Amole Biotechnology Co., Ltd. | ≥95.0% | 250mg, 1g, 5g |
| Dayang Chem (Hangzhou) Co., Ltd. | ≥98.0% | 100g, 1kg, 100kg, 1000kg |
| Shanghai Nianxing Industrial Co., Ltd. | ≥95.0% | Inquire for details |
Table 2: Commercial Suppliers of Precursor 2,3-Dichloro-5-aminomethylpyridine
| Supplier | Purity | Available Quantities |
| A2B Chem | Inquire for details | Inquire for details |
| BLD Pharm | Inquire for details | Inquire for details |
| Chem-Impex International | Inquire for details | Inquire for details |
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not consistently published across commercial and academic sources. Researchers should consider generating this data in-house upon receipt of the compound. The following table summarizes the available information.
Table 3: Physicochemical and Spectroscopic Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₃N | - |
| Molecular Weight | 196.46 g/mol | - |
| Physical State | Colorless to pale yellow liquid or solid | CymitQuimica |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| ¹H NMR Spectrum | Data not available in public sources | - |
| ¹³C NMR Spectrum | Data not available in public sources | - |
Experimental Protocols
The synthesis of this compound can be achieved via the diazotization of its corresponding aminomethyl precursor. The following protocol is based on established methods for the conversion of aminopyridines to chloropyridines, as detailed in patent literature (EP0632025A1), which outlines a general procedure for the preparation of chloromethylpyridines.
Synthesis of this compound from 2,3-Dichloro-5-aminomethylpyridine
Reaction Principle: This synthesis involves the diazotization of the primary amine, 2,3-dichloro-5-aminomethylpyridine, using a nitrosating agent in the presence of a chloride source. The resulting unstable diazonium salt is subsequently displaced by a chloride ion to yield the desired this compound.
Materials:
-
2,3-Dichloro-5-aminomethylpyridine
-
Nitrosyl chloride (or sodium nitrite and hydrochloric acid)
-
Methylene chloride (or another suitable organic solvent)
-
Water (for workup)
-
Sodium bicarbonate (for neutralization)
-
Sodium sulfate (for drying)
Experimental Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2,3-dichloro-5-aminomethylpyridine in a suitable solvent such as methylene chloride in a three-necked flask equipped with a stirrer, a dropping funnel, and a thermometer.
-
Cooling: Cool the solution to a temperature between -10°C and 0°C using an ice-salt bath.
-
Diazotization: Slowly add a solution of the nitrosating agent (e.g., nitrosyl chloride in methylene chloride) to the cooled amine solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 5°C. The molar ratio of the nitrosating agent to the aminomethylpyridine is typically between 2:1 and 3:1.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.
-
Workup: Once the reaction is complete, carefully add water to the reaction mixture. Neutralize the solution by the slow addition of an aqueous sodium bicarbonate solution until the pH reaches approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with methylene chloride.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, an oily residue, can be further purified by column chromatography or distillation under reduced pressure to yield pure this compound.
Logical Workflow for Sourcing and Synthesis
The following diagram illustrates the logical workflow from sourcing the precursor to the synthesis and purification of the final product.
The Pivotal Role of 2,3-Dichloro-5-(chloromethyl)pyridine as a Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dichloro-5-(chloromethyl)pyridine is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of high-value chemical compounds. While its primary application lies in the agrochemical sector as a precursor to potent pesticides, its structural features offer potential, though less documented, utility in pharmaceutical and materials science. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and principal applications of this compound, with a focus on its synthetic pathways and subsequent transformations. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate its use in research and development.
Introduction
Halogenated pyridines are a class of heterocyclic compounds of significant interest in medicinal and agricultural chemistry due to their unique electronic properties and ability to participate in a variety of chemical transformations. This compound (CAS No: 54127-31-0) is a key building block, primarily recognized for its role in the multi-step synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a vital component in several modern agrochemicals. The strategic placement of chlorine atoms on the pyridine ring and the reactive chloromethyl group at the 5-position make it a versatile synthon for introducing the dichloropyridyl moiety into larger molecules. This guide will elucidate the synthetic routes to this compound and its subsequent conversions, providing a technical foundation for its application in chemical synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and for the design of reaction conditions.
| Property | Value |
| CAS Number | 54127-31-0 |
| Molecular Formula | C₆H₄Cl₃N |
| Molecular Weight | 196.46 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | Not precisely documented; precursor to compounds with high boiling points. |
| Solubility | Soluble in most organic solvents. |
Synthesis of this compound
The primary route for the synthesis of this compound involves the direct chlorination of 2-chloro-5-(chloromethyl)pyridine. This precursor is a commercially available starting material.
Experimental Protocol: Chlorination of 2-chloro-5-(chloromethyl)pyridine
This protocol is a representative procedure based on general methods described in patent literature for the chlorination of pyridine derivatives.
Materials:
-
2-chloro-5-(chloromethyl)pyridine
-
Chlorine gas (Cl₂)
-
Antimony trichloride (SbCl₃) or another suitable Lewis acid catalyst
-
Inert solvent (e.g., carbon tetrachloride or dichlorobenzene)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a gas inlet tube, reflux condenser, and a magnetic stirrer
-
Gas scrubber containing sodium hydroxide solution
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-(chloromethyl)pyridine (1 mole equivalent) in an inert solvent.
-
Add a catalytic amount of antimony trichloride (e.g., 0.05 mole equivalent).
-
Heat the reaction mixture to a temperature between 70-100°C.
-
Bubble chlorine gas through the stirred reaction mixture at a controlled rate. The reaction is exothermic and the temperature should be monitored.
-
Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion is achieved.
-
Once the reaction is complete, cool the mixture to room temperature and purge with nitrogen to remove excess chlorine.
-
Wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be further purified by vacuum distillation or chromatography.
Role as a Chemical Intermediate
This compound is a pivotal intermediate in a key synthetic pathway, primarily leading to the production of agrochemicals. Its utility stems from the reactivity of the chloromethyl group, which can be further chlorinated, and the dichlorinated pyridine ring which forms the core of several active molecules.
Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine
The most significant application of this compound is its conversion to 2,3-dichloro-5-(trichloromethyl)pyridine (DCTMP), a direct precursor to highly valuable trifluoromethylated pyridines.
Reaction Scheme:
introduction to the synthesis of agrochemicals from pyridine derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold, a fundamental nitrogen-containing heterocycle, stands as a critical building block in the development of a vast array of modern agrochemicals. Its unique electronic properties and versatile reactivity have enabled the creation of highly effective and selective herbicides, insecticides, and fungicides that are indispensable for global food security. This technical guide provides a comprehensive overview of the synthesis of key pyridine-based agrochemicals, complete with detailed experimental methodologies, quantitative data, and visual representations of synthetic and biological pathways.
Core Synthetic Strategies for Pyridine-Based Agrochemicals
The synthesis of agrochemicals from pyridine derivatives often involves multi-step reaction sequences, beginning with either the construction of the pyridine ring itself or the functionalization of a pre-existing pyridine moiety. Common synthetic approaches include nucleophilic and electrophilic substitutions, cross-coupling reactions, and condensation reactions.
Pyridine-Based Herbicides: Picolinic Acid Derivatives
Herbicides such as picloram and clopyralid are derivatives of picolinic acid (pyridine-2-carboxylic acid). Their synthesis typically involves the chlorination of the pyridine ring followed by functional group manipulations.
Hypothetical Synthesis of Pyriclor: A plausible synthetic route to the pyridinol-based herbicide Pyriclor (2,3,5-trichloro-4-pyridinol) involves the direct chlorination of pyridin-4-ol.[1]
Experimental Protocol: Synthesis of Pyriclor (Hypothetical) [1]
-
Materials: Pyridin-4-ol, sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), a suitable solvent (e.g., chloroform, carbon tetrachloride), and an inert gas (e.g., Nitrogen or Argon).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, dissolve Pyridin-4-ol in a suitable anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric excess of the chlorinating agent (e.g., 3-4 equivalents of sulfuryl chloride) dropwise to the cooled solution. The reaction is exothermic and should be controlled carefully.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and carefully quench any remaining chlorinating agent by the slow addition of water or a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2,3,5-trichloro-4-pyridinol.
-
// Nodes Pyridin_4_ol [label="Pyridin-4-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chlorinating_Agent [label="Chlorinating Agent\n(e.g., SO₂Cl₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyriclor [label="Pyriclor\n(2,3,5-trichloro-4-pyridinol)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pyridin_4_ol -> Pyriclor [label="Chlorination"]; Chlorinating_Agent -> Pyriclor; } dot Caption: Proposed synthesis of the herbicide Pyriclor from Pyridin-4-ol.[1]
The mode of action for picolinic acid herbicides involves mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately death of susceptible broadleaf weeds.[2]
// Nodes Picolinic_Acid_Herbicide [label="Picolinic Acid Herbicide\n(e.g., Picloram, Clopyralid)", fillcolor="#FBBC05", fontcolor="#202124"]; Auxin_Receptor [label="Auxin Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_Expression [label="Altered Gene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Uncontrolled_Growth [label="Uncontrolled Cell Division and Elongation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Plant_Death [label="Plant Death", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Picolinic_Acid_Herbicide -> Auxin_Receptor [label="Binds to"]; Auxin_Receptor -> Gene_Expression [label="Activates"]; Gene_Expression -> Uncontrolled_Growth [label="Leads to"]; Uncontrolled_Growth -> Plant_Death; } dot Caption: Simplified signaling pathway of picolinic acid herbicides.
| Pyridine-Based Herbicide Data | |
| Compound | Primary Use |
| Picloram | Control of herbaceous weeds and woody plants.[2] |
| Clopyralid | Control of broadleaf weeds, especially thistles and clovers.[3] |
| Aminopyralid | Control of broadleaf weeds in pastures.[2] |
| Dithiopyr | Control of grasses and small-seeded broadleaf weeds in turf and other areas.[4] |
| Fluroxypyr | Control of broadleaf weeds in various crops and non-crop areas.[4] |
| Triclopyr | Control of woody and herbaceous broadleaf weeds.[4] |
Pyridine-Based Insecticides: The Neonicotinoids
Neonicotinoids, such as imidacloprid and acetamiprid, are a major class of insecticides that act on the central nervous system of insects.[5] Their synthesis often involves the reaction of a chloromethylpyridine derivative with an appropriate amine.
Synthesis of Imidacloprid: Imidacloprid can be synthesized via a cascade reaction of 2-chloro-5-chloromethylpyridine, 1,2-ethanediamine, and nitroguanidine.[6]
Experimental Protocol: Synthesis of Imidacloprid [6]
-
Materials: 2-chloro-5-chloromethylpyridine, 1,2-ethanediamine, nitroguanidine, acetonitrile.
-
Procedure:
-
The reaction is carried out as a cascade reaction where the intermediate does not require further treatment.
-
The optimal reaction conditions are a temperature of 30°C for 120 minutes.
-
The molar ratio of 2-chloro-5-chloromethylpyridine: 1,2-ethanediamine: nitroguanidine is 1:5:1.
-
Acetonitrile is used as the solvent.
-
The yield under these conditions is reported to be 96.35%.
-
The product structure is confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
// Nodes CCMP [label="2-chloro-5-\nchloromethylpyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EDA [label="1,2-ethanediamine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nitroguanidine [label="Nitroguanidine", fillcolor="#FBBC05", fontcolor="#202124"]; Imidacloprid [label="Imidacloprid", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges CCMP -> Imidacloprid; EDA -> Imidacloprid; Nitroguanidine -> Imidacloprid; } dot Caption: Reactants in the cascade synthesis of Imidacloprid.[6]
Neonicotinoids are agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system, paralysis, and death.[5]
// Nodes Neonicotinoid [label="Neonicotinoid Insecticide", fillcolor="#FBBC05", fontcolor="#202124"]; nAChR [label="Nicotinic Acetylcholine Receptor (nAChR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nerve_Stimulation [label="Continuous Nerve Stimulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Paralysis_Death [label="Paralysis and Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Neonicotinoid -> nAChR [label="Binds to"]; nAChR -> Nerve_Stimulation [label="Causes"]; Nerve_Stimulation -> Paralysis_Death [label="Leads to"]; } dot Caption: Mode of action of neonicotinoid insecticides.
| Insecticidal Activity of Pyridine Derivatives against Aphis craccivora (Cowpea Aphid) | |
| Compound | LC₅₀ (mg/L) after 24h (Nymphs) [7] |
| 1c | 0.127 |
| 1d | 0.098 |
| 1f | 0.080 |
Pyridine-Based Fungicides: SDHI and Others
Pyridine-based fungicides are a diverse group with various modes of action. Boscalid, a prominent example, is a succinate dehydrogenase inhibitor (SDHI).
Synthesis of Boscalid: The synthesis of boscalid often involves a Suzuki coupling reaction as a key step.[8] One route involves the reaction of 2-chloro-N-(2-iodophenyl)pyridine-3-carboxamide with 4-chlorophenylboronic acid.[9] Another approach is a three-step continuous flow process starting with a Suzuki cross-coupling of 1-chloro-2-nitrobenzene and 4-chlorophenylboronic acid.[10]
Experimental Protocol: Two-Step Synthesis of Boscalid [9]
-
Step 1: Synthesis of 2-chloro-N-(2-iodophenyl)pyridine-3-carboxamide
-
o-Iodoaniline and 2-chloronicotinoyl chloride undergo a condensation reaction to produce the intermediate 2-chloro-N-(2-iodophenyl)pyridine-3-carboxamide.
-
-
Step 2: Suzuki Coupling Reaction
-
The unpurified intermediate from Step 1 is directly reacted with 4-chlorophenylboronic acid in a Suzuki coupling reaction to yield boscalid.
-
// Nodes o_Iodoaniline [label="o-Iodoaniline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chloronicotinoyl_chloride [label="2-chloronicotinoyl chloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="2-chloro-N-(2-iodophenyl)\npyridine-3-carboxamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Chlorophenylboronic_acid [label="4-chlorophenylboronic acid", fillcolor="#FBBC05", fontcolor="#202124"]; Boscalid [label="Boscalid", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges o_Iodoaniline -> Intermediate [label="Condensation"]; Chloronicotinoyl_chloride -> Intermediate; Intermediate -> Boscalid [label="Suzuki Coupling"]; Chlorophenylboronic_acid -> Boscalid; } dot Caption: Two-step synthesis of Boscalid via Suzuki coupling.[9]
Boscalid functions by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi, thereby disrupting energy production.[8][11]
// Nodes Boscalid [label="Boscalid", fillcolor="#FBBC05", fontcolor="#202124"]; SDH [label="Succinate Dehydrogenase\n(Complex II)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondrial_Respiration [label="Mitochondrial Respiration", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP_Production [label="ATP Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fungal_Growth_Inhibition [label="Fungal Growth Inhibition", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Boscalid -> SDH [label="Inhibits"]; SDH -> Mitochondrial_Respiration [label="Is a key enzyme in"]; Mitochondrial_Respiration -> ATP_Production [label="Generates"]; ATP_Production -> Fungal_Growth_Inhibition [label="Leads to lack of, causing"]; } dot Caption: Mechanism of action of the fungicide Boscalid.
| Fungicidal Activity of N-aryl-pyridine-4-ones (50 µg/mL) | |
| Compound | Pathogen |
| Compound 23 | Colletotrichum musae |
| Botrytis cinerea | |
| Rhizoctonia solani | |
| Azoxystrobin (Control) | Colletotrichum musae |
Conclusion
The pyridine ring is a privileged scaffold in agrochemical discovery, providing a robust platform for the development of compounds with diverse biological activities. The synthetic routes to these vital crop protection agents are varied and continue to be optimized for efficiency, cost-effectiveness, and environmental sustainability. A thorough understanding of the underlying chemical principles and biological mechanisms is paramount for the continued innovation of novel pyridine-based agrochemicals to meet the ever-growing demands of modern agriculture.
References
- 1. benchchem.com [benchchem.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Clopyralid - Wikipedia [en.wikipedia.org]
- 4. chempanda.com [chempanda.com]
- 5. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boscalid - Wikipedia [en.wikipedia.org]
- 9. CN105085389A - Preparation method of boscalid - Google Patents [patents.google.com]
- 10. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. Boscalid | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Safety Considerations for Chlorinated Pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a general overview of synthetic strategies and safety information for educational purposes. It is not a detailed experimental protocol. The synthesis of chlorinated pyridines involves hazardous materials and should only be conducted by trained professionals in a well-equipped laboratory with appropriate safety measures in place.
Introduction
2,3-Dichloro-5-(chloromethyl)pyridine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. It serves as a building block for more complex molecules, particularly as a precursor to 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), an important component in several pesticides.[1][2] The synthesis of this and related chlorinated pyridines involves multi-step processes that require careful handling of hazardous reagents and intermediates.
General Synthetic Strategies
The synthesis of this compound and its derivatives often commences from 3-picoline (3-methylpyridine).[3] The overall transformation requires the chlorination of both the pyridine ring and the side-chain methyl group. Several patented methods outline routes to achieve this, often involving the formation of a trichloromethyl intermediate followed by further ring chlorination.[1]
A general synthetic pathway can be conceptualized as follows:
-
Side-chain chlorination: The methyl group of a pyridine derivative, such as 2-chloro-5-methylpyridine, can be chlorinated to form a trichloromethyl group (-CCl3). This is typically a radical reaction.[1][4]
-
Ring chlorination: Introduction of chlorine atoms onto the pyridine ring. This can be achieved through various chlorinating agents.[5][6] For instance, 2-chloro-5-(trichloromethyl)pyridine can be further chlorinated to yield 2,3-dichloro-5-(trichloromethyl)pyridine.[1][7]
Common chlorinating agents for pyridine rings include chlorine gas, phosphoryl chloride (POCl3), and phosphorus pentachloride (PCl5).[8] The synthesis of chloropyridines can also be achieved from aminopyridines via diazotization or from hydroxypyridines.[9]
Key Intermediates and their Properties
The synthesis of this compound involves several key intermediates. The physical and chemical properties of these compounds are crucial for designing and controlling the synthetic process.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 3-Picoline (3-Methylpyridine) | 108-99-6 | C6H7N | 93.13 | 144 |
| 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | C6H5Cl2N | 162.02 | Not available |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | 69045-83-6 | C6H2Cl5N | 265.35 | 278-279 |
Data sourced from multiple references.[3][10][11][12][13]
Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of chlorinated pyridine derivatives, starting from 3-picoline.
Caption: Generalized synthetic workflow for chlorinated pyridines.
Safety and Hazard Considerations
The synthesis and handling of chlorinated pyridines require strict adherence to safety protocols due to the hazardous nature of the involved substances.
Hazards Associated with Chlorinated Pyridines:
-
Toxicity: Chlorinated pyridines are considered hazardous substances. They can be toxic if inhaled, swallowed, or in contact with skin.[14][15][16]
-
Irritation: These compounds can cause irritation to the skin, eyes, and respiratory system.[14][16]
-
Long-term effects: There is some concern about the potential for carcinogenic or mutagenic effects, although data may be limited.[14] Prolonged or repeated exposure may cause damage to organs such as the liver.[16]
-
Hazardous Decomposition: When heated, chlorinated pyridines can decompose to release toxic gases such as phosgene, hydrogen chloride, and nitrogen oxides.[14][17]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: All work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Researchers should always consult the Safety Data Sheet (SDS) for each chemical before use to be fully aware of its properties and associated hazards.
References
- 1. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 4. CN101337924A - Method for chlorination of side chain of picolines - Google Patents [patents.google.com]
- 5. chempanda.com [chempanda.com]
- 6. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 7. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization | Scientific.Net [scientific.net]
- 10. echemi.com [echemi.com]
- 11. nbinno.com [nbinno.com]
- 12. 2,3-Dichloro-5-(trichloromethyl)pyridine | C6H2Cl5N | CID 94647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. 2-Chloropyridine - Hazardous Agents | Haz-Map [haz-map.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Catalytic Pathways for the Synthesis of 2,3-Dichloro-5-(chloromethyl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2,3-dichloro-5-(chloromethyl)pyridine, a key intermediate in the development of various agrochemicals and pharmaceuticals. The synthesis typically involves a multi-step process, including the chlorination of the pyridine ring and modification of the side chain at the 5-position. This document focuses on the catalytic methodologies that enhance the efficiency and selectivity of these transformations.
Introduction
This compound is a critical building block in organic synthesis. Its preparation often starts from more readily available precursors such as 3-picoline or 2-chloro-5-(chloromethyl)pyridine. The introduction of a chlorine atom at the 3-position of the pyridine ring is a key and often challenging step. Catalysis plays a crucial role in achieving high yields and regioselectivity in this chlorination reaction. This document outlines various catalytic systems and provides detailed protocols for their application.
Catalytic Systems for Pyridine Ring Chlorination
Several catalytic systems have been developed for the chlorination of pyridine derivatives. The choice of catalyst is critical and depends on the starting material and the desired product. Key catalysts include Lewis acids like ferric chloride and antimony trichloride, as well as transition metal compounds based on molybdenum, tungsten, and ruthenium.
Ferric Chloride (FeCl₃) Catalysis
Ferric chloride is a widely used and cost-effective Lewis acid catalyst for electrophilic aromatic substitution reactions, including the chlorination of pyridine rings. It enhances the electrophilicity of chlorine, facilitating the attack on the electron-deficient pyridine ring.
Molybdenum, Tungsten, and Ruthenium Catalysis
Compounds of molybdenum, tungsten, and ruthenium have been shown to be effective catalysts for the chlorination of chlorinated pyridine precursors. These catalysts are typically used at elevated temperatures to achieve high conversions.
Supported Palladium Catalysis
Supported palladium catalysts, such as palladium chloride on alumina (PdCl₂/Al₂O₃), are effective for the vapor-phase chlorination of picoline derivatives to produce chloromethylpyridines.[1]
Data Summary of Catalytic Processes
The following tables summarize the quantitative data for various catalytic chlorination reactions relevant to the synthesis of this compound.
Table 1: Ferric Chloride Catalyzed Synthesis of 2,3-Dichloro-5-methylpyridine [2]
| Parameter | Value |
| Starting Material | 5-Methyl-3,4-dihydropyridin-2(1H)-one (pyridone) |
| Catalyst | Ferric chloride (FeCl₃) |
| Chlorinating Agents | Chlorine (Cl₂), Phosgene (COCl₂) |
| Solvent | Toluene |
| Temperature | 20°C followed by heating to 110°C |
| Product | 2,3-Dichloro-5-methylpyridine |
| Yield | 8.1% - 56.5% |
Table 2: Supported Palladium Catalyzed Synthesis of 2-Chloro-5-chloromethylpyridine [1]
| Parameter | Value |
| Starting Material | 3-Methylpyridine |
| Catalyst | PdCl₂/Al₂O₃ (0.83% PdCl₂) |
| Chlorinating Agent | Chlorine (Cl₂) |
| Reaction Type | Vapor-phase chlorination |
| Temperature | 250°C - 280°C |
| Product | 2-Chloro-5-chloromethylpyridine |
| Yield | ~50% |
Table 3: Catalytic Chlorination of 2-Chloro-5-trichloromethylpyridine
| Parameter | Value |
| Starting Material | 2-Chloro-5-trichloromethylpyridine |
| Catalysts | Molybdenum, Tungsten, or Ruthenium compounds |
| Chlorinating Agent | Chlorine (Cl₂) |
| Temperature | 70°C - 250°C |
| Product | 2,3-Dichloro-5-trichloromethylpyridine |
| Yield | High |
Experimental Protocols
Protocol 1: Ferric Chloride Catalyzed Synthesis of 2,3-Dichloro-5-methylpyridine[3]
This protocol describes the synthesis of a precursor to the target molecule, demonstrating the use of ferric chloride for ring chlorination.
Materials:
-
5-Methyl-3,4-dihydropyridin-2(1H)-one (pyridone)
-
Toluene
-
Ferric chloride (FeCl₃)
-
Chlorine gas (Cl₂)
-
Phosgene (COCl₂)
-
500 ml four-necked flask
Procedure:
-
To a 500 ml four-necked flask, add 66.7 g (0.6 mol) of pyridone, 333.5 g of toluene, and 2.02 g (0.012 mol) of ferric chloride at 20°C and mix well.
-
Feed chlorine gas at a rate of 5.5 L/h into the mixed solution for 3 hours.
-
After the reaction is complete, warm the mixture to 110°C.
-
Feed phosgene at a rate of 9 L/h for 3 hours and allow the reaction to proceed for 1 hour.
-
The product, containing 70.11 g of 2-chloro-5-methylpyridine and 7.87 g of 2,3-dichloro-5-methylpyridine, is obtained after post-processing steps.
Protocol 2: Preparation of Supported Palladium Catalyst and Synthesis of 2-Chloro-5-chloromethylpyridine[2]
This protocol details the preparation of the catalyst and its use in a vapor-phase chlorination reaction.
Catalyst Preparation:
-
Immerse 100 g of alumina carrier (spherical, diameter 2 mm) in 150 g of a 0.333% aqueous solution of palladium chloride at room temperature for 24 hours.
-
Dry the catalyst at 110°C.
-
Roast the dried catalyst at 250°C for 5 hours to obtain the PdCl₂/Al₂O₃ catalyst with a 0.83% PdCl₂ loading.
Chlorination Reaction:
-
Add 20 g of the prepared PdCl₂/Al₂O₃ catalyst to a quartz tube reactor (length 20 cm, diameter 2.4 cm), resulting in a catalyst bed height of 8 cm.
-
Heat the catalyst layer to a stable temperature of 250°C.
-
Vaporize 3-methylpyridine at 200°C and introduce it into the reactor at a flow rate of 10 g/h, mixed with chlorine gas at a flow rate of 200 mL/min.
-
The reaction temperature will automatically rise to and stabilize at approximately 280°C.
-
The residence time in the catalyst layer is approximately 5 seconds.
-
The resulting product is 2-chloro-5-chloromethylpyridine.
Visualizing the Synthesis and Mechanism
Synthesis Workflow
The synthesis of this compound is a multi-step process. The following diagram illustrates a logical workflow starting from 3-picoline.
Proposed Catalytic Mechanism: FeCl₃ in Pyridine Ring Chlorination
The following diagram illustrates a plausible mechanism for the ferric chloride-catalyzed chlorination of a pyridine derivative, which proceeds via an electrophilic aromatic substitution pathway.
References
Application Notes and Protocols: Synthesis of 2,3-Dichloro-5-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the reaction mechanism, experimental protocols, and quantitative data for the synthesis of 2,3-dichloro-5-(chloromethyl)pyridine, a key intermediate in the production of various agrochemicals and pharmaceuticals.
Introduction
This compound is a crucial building block in organic synthesis. Its preparation typically involves the chlorination of a substituted pyridine precursor. The primary synthetic strategies involve either the direct chlorination of the pyridine ring of a pre-existing 2-chloro-5-(chloromethyl)pyridine or a multi-step process involving the chlorination of the side chain followed by chlorination of the pyridine ring. This document will focus on the direct ring chlorination of 2-chloro-5-(chloromethyl)pyridine.
Reaction Mechanism
The formation of this compound from 2-chloro-5-(chloromethyl)pyridine proceeds via an electrophilic aromatic substitution reaction. The pyridine ring is generally less reactive than benzene towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the reaction can be facilitated by the use of a catalyst and elevated temperatures.
A plausible mechanism involves the following steps:
-
Generation of the electrophile: A chlorinating agent, such as chlorine gas (Cl₂), in the presence of a Lewis acid catalyst like antimony trichloride (SbCl₃) or iron(III) chloride (FeCl₃), generates a more potent electrophile.
-
Electrophilic attack: The electrophile attacks the electron-rich pyridine ring. The position of attack is directed by the existing substituents. In the case of 2-chloro-5-(chloromethyl)pyridine, the substitution is directed to the 3-position.
-
Formation of the sigma complex: The attack of the electrophile leads to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion.
-
Deprotonation: A base, which can be the counter-ion of the catalyst or another species in the reaction mixture, removes a proton from the carbon atom bearing the new chlorine atom, restoring the aromaticity of the pyridine ring and yielding the final product, this compound.
Synthetic Pathways Overview
The synthesis of this compound can be achieved through various routes, starting from different precursors. The following diagram illustrates some of the common synthetic pathways.
Caption: Overview of synthetic pathways to this compound.
Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine, a key precursor to this compound, from 2-chloro-5-(trichloromethyl)pyridine.
| Starting Material | Chlorinating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-chloro-5-(trichloromethyl)pyridine | Cl₂ | Molybdenum, tungsten, or ruthenium compounds | 70-250 | - | High | |
| 2-chloro-5-(trichloromethyl)pyridine | Cl₂ | Iron(III) chloride | 140-175 | 3-16 | - | [1] |
| 2-chloro-5-(chloromethyl)pyridine | Cl₂ | Antimony trichloride | 125-140 | - | - | [2] |
Experimental Protocols
Protocol 1: Ring Chlorination of 2-Chloro-5-(chloromethyl)pyridine
This protocol is based on the general procedures described for the ring chlorination of pyridine derivatives.[2]
Materials:
-
2-Chloro-5-(chloromethyl)pyridine
-
Antimony trichloride (SbCl₃)
-
Chlorine gas (Cl₂)
-
Nitrogen gas (N₂)
-
Reaction vessel with a stirrer, gas inlet, and heating jacket
Procedure:
-
Charge the reaction vessel with 2-chloro-5-(chloromethyl)pyridine and antimony trichloride.
-
Stir the mixture and begin heating.
-
Once the desired reaction temperature (e.g., 130°C) is reached, start introducing chlorine gas into the reaction mixture.
-
Monitor the progress of the reaction by gas chromatography.
-
Upon completion of the reaction, stop the flow of chlorine gas and cool the reaction mixture.
-
Purge the reaction vessel with nitrogen gas to remove any residual chlorine and hydrogen chloride gas.
-
The crude product can then be purified by distillation or other suitable methods.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Proposed Reaction Mechanism Diagram
The following diagram illustrates the proposed electrophilic aromatic substitution mechanism for the chlorination of 2-chloro-5-(chloromethyl)pyridine.
Caption: Proposed mechanism for the formation of this compound.
References
The Strategic Role of 2,3-Dichloro-5-(chloromethyl)pyridine in Agrochemical Synthesis
Application Note: 2,3-Dichloro-5-(chloromethyl)pyridine serves as a critical building block in organic synthesis, primarily recognized for its role as a key intermediate in the production of high-value agrochemicals. Its unique substitution pattern, featuring two chlorine atoms on the pyridine ring and a reactive chloromethyl group, makes it a versatile precursor for the synthesis of complex heterocyclic compounds. The principal application of this compound lies in its conversion to 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP), which is subsequently transformed into 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF). DCTF is an essential intermediate in the manufacturing of potent fungicides, including fluazinam and fluopicolide.
The reactivity of the chloromethyl group allows for straightforward conversion to a trichloromethyl group through exhaustive chlorination. This transformation is a pivotal step in the synthetic pathway towards trifluoromethylated pyridine derivatives, which are sought after for their enhanced biological activity and metabolic stability in agrochemical applications. The chlorine atoms on the pyridine ring also offer sites for further functionalization, although its primary use is centered on the elaboration of the chloromethyl side chain.
Key Synthetic Applications:
-
Precursor to 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP): The most significant application of this compound is its use in the synthesis of PCMP via side-chain chlorination. This reaction is typically carried out at elevated temperatures and pressures, often in the presence of a radical initiator or under UV irradiation to facilitate the substitution of the benzylic hydrogens with chlorine.
-
Intermediate for Trifluoromethylated Agrochemicals: Following its conversion to PCMP, the resulting trichloromethyl group is then fluorinated to yield 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF). This subsequent fluorination step is crucial for the synthesis of commercial fungicides.[1][2]
While the predominant use of this compound is in the agrochemical sector, its reactive nature suggests potential for broader applications in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science research, although such examples are less documented in readily available literature.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the key synthetic transformation of this compound into its downstream derivatives.
Table 1: Synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP) from 2-chloro-5-(chloromethyl)pyridine *
| Starting Material | Chlorinating Agent | Catalyst/Initiator | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Reference |
| 2-chloro-5-(chloromethyl)pyridine | Chlorine (Cl₂) | Antimony trichloride | 75 | - | - | - | [3] |
| 2-chloro-5-(trichloromethyl)pyridine | Chlorine (Cl₂) | Molybdenum, Tungsten, or Ruthenium compounds | 70-250 | - | - | High | |
| Nicotinic acid | Phosphorus trichloride, Chlorine (Cl₂) | - | 120-140 | ~3 | - | 75 (of PCMP) | [1] |
| 2-chloro-5-(trichloromethyl)pyridine | Chlorine (Cl₂) | - | 140-175 | - | 3-16 | - | [1] |
Note: While the target molecule is this compound, many patents describe the synthesis of PCMP starting from the closely related 2-chloro-5-(chloromethyl)pyridine, which undergoes both ring and side-chain chlorination. The conditions are indicative of the transformations involving this structural motif.
Table 2: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) from PCMP
| Starting Material | Fluorinating Agent | Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Reference |
| 2,3-dichloro-5-(trichloromethyl)pyridine | Hydrogen fluoride (gas) | - | 120-135 | - | - | - | [3] |
| 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous Hydrogen fluoride | Iron(III) chloride | 175 | - | 14 | 73 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP)
This protocol is a generalized representation based on patent literature.[1][3]
Materials:
-
2-chloro-5-(chloromethyl)pyridine (or this compound)
-
Chlorine gas (Cl₂)
-
Antimony trichloride (or other suitable catalyst)
-
Reaction vessel suitable for high-temperature and potentially high-pressure chlorination (e.g., jacketed autoclave)
-
Scrubber for acidic off-gases
Procedure:
-
Charge the reaction vessel with the starting material, 2-chloro-5-(chloromethyl)pyridine.
-
If a catalyst such as antimony trichloride is used, add it to the reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 75 °C).
-
Introduce chlorine gas into the reaction mixture at a controlled rate. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Continue the chlorine addition until the desired conversion to 2-chloro-5-(trichloromethyl)pyridine is achieved, as monitored by a suitable analytical technique (e.g., GC).
-
For the subsequent ring chlorination, the temperature is typically raised, and chlorine gas is bubbled through the mixture.
-
Upon completion of the reaction, the crude product is purified, for example, by distillation.
Protocol 2: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) from PCMP
This protocol is based on a patented procedure.[1]
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine (PCMP)
-
Anhydrous hydrogen fluoride (HF)
-
Iron(III) chloride (FeCl₃)
-
Autoclave suitable for handling HF
-
Aqueous sodium hydroxide (NaOH) solution for neutralization
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
In an autoclave, combine 2,3-dichloro-5-(trichloromethyl)pyridine and iron(III) chloride.
-
Seal the autoclave and carefully introduce anhydrous hydrogen fluoride.
-
Heat the autoclave to 175 °C and maintain this temperature for approximately 14 hours.
-
After the reaction period, cool the autoclave and carefully vent the excess HF through a caustic scrubber.
-
Dissolve the crude reaction mixture in dichloromethane.
-
Wash the organic solution with 1 M aqueous NaOH and then with water.
-
Dry the organic phase over a suitable drying agent (e.g., sodium sulfate).
-
Remove the solvent by distillation to obtain the crude product.
-
Purify the product by distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.
Visualizations
Caption: Synthetic pathway from 2-chloro-5-(chloromethyl)pyridine to DCTF.
Caption: Experimental workflow for the synthesis of DCTF.
References
- 1. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 2. US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Novel Pyridine Derivatives from 2,3-Dichloro-5-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the derivatization of 2,3-dichloro-5-(chloromethyl)pyridine, a versatile building block for the creation of novel pyridine derivatives with potential applications in medicinal chemistry and agrochemicals. The protocols outlined below detail key transformations, including nucleophilic substitutions at the chloromethyl group and palladium-catalyzed cross-coupling reactions at the chloro-substituted positions of the pyridine ring.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its trifluoromethyl analogue, 2,3-dichloro-5-(trifluoromethyl)pyridine, is a crucial component in several crop-protection products.[1] The presence of three distinct reactive sites—the highly reactive chloromethyl group and the two chlorine atoms on the pyridine ring—allows for selective and sequential modifications, making it an attractive scaffold for the generation of diverse chemical libraries. The chloromethyl group is susceptible to nucleophilic substitution, while the chloro substituents on the pyridine ring can participate in various cross-coupling reactions.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various pyridine derivatives from this compound and analogous structures.
Table 1: Nucleophilic Substitution at the Chloromethyl Group
| Entry | Nucleophile | Product | Solvent | Base | Conditions | Yield (%) | Reference |
| 1 | 2-Nitroiminoimidazolidine | Imidacloprid | Acetonitrile | K₂CO₃ | RT | 80 | [2][3] |
| 2 | N-(2-chloro-5-pyridylmethyl)ethylenediamine | Imidacloprid precursor | Dichloromethane | - | 25-32°C | 80 | [2] |
| 3 | Sodium Cyanide | 5,6-Dichloro-pyridine-3-acetonitrile | Not specified | - | Not specified | Not specified | [4] |
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Entry | Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Yield (%) | Reference |
| 1 | Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | Na₂CO₃ | H₂O/DMF | 60°C, 12h | 92 | [1] |
| 2 | Buchwald-Hartwig | Aniline | Pd(OAc)₂/Triphenylphosphine | NaOtBu | Toluene | 100°C, 16h | >95 (on 2,3-dichloropyridine) | [5] |
| 3 | Sonogashira | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | Cs₂CO₃ | THF | RT | 95 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution at the Chloromethyl Group (Synthesis of Ethers, Amines, and Thioethers)
This protocol describes a general method for the substitution of the chlorine atom in the chloromethyl group with various nucleophiles.
Materials:
-
This compound
-
Nucleophile (e.g., alcohol, amine, or thiol, 1.1 equivalents)
-
Base (e.g., K₂CO₃, NaH, or Et₃N, 1.2 equivalents)
-
Anhydrous solvent (e.g., DMF, acetonitrile, or THF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the nucleophile (1.1 mmol) and the anhydrous solvent (10 mL).
-
If the nucleophile is an alcohol or thiol, add the base (e.g., NaH, 1.2 mmol) portion-wise at 0 °C and stir for 30 minutes. If the nucleophile is an amine, add the base (e.g., K₂CO₃ or Et₃N, 1.2 mmol).
-
Add a solution of this compound (1.0 mmol) in the anhydrous solvent (5 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted pyridine derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of arylboronic acids with the chloro-positions of the pyridine ring. Note that the reactivity of the C-2 and C-3 positions may differ, potentially allowing for selective coupling.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, XPhos, or ligand-free, if applicable)
-
Base (e.g., K₃PO₄, Cs₂CO₃, or Na₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene, or DMF/water)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), the palladium catalyst (0.02-0.05 mmol), and the ligand (if applicable).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 0.8 mL of water).
-
Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of the chloro-positions of the pyridine ring.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the palladium precatalyst, the ligand, and the base in a reaction vial.
-
Add the anhydrous, degassed solvent (5 mL) to the vial.
-
Add the amine (1.2 mmol) to the mixture.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathways from this compound.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Hypothetical signaling pathway for a novel pyridine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidacloprid synthesis - chemicalbook [chemicalbook.com]
- 3. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,3-Dichloro-5-(chloromethyl)pyridine Derivatives in Pesticide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of chlorinated pyridine derivatives, particularly those related to 2,3-dichloro-5-(chloromethyl)pyridine, in the synthesis of commercially significant pesticides. It includes comprehensive experimental protocols for key synthetic steps, quantitative data for reaction parameters, and visualizations of synthetic pathways and biological modes of action. While this compound itself is a potential intermediate, the focus of this note is on the more extensively documented synthetic routes involving its close analogs: 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) and 2-chloro-5-(chloromethyl)pyridine. These compounds serve as crucial building blocks for two major classes of pesticides: the trifluoromethylpyridine fungicides and the chloronicotinyl insecticides.
Synthesis of Trifluoromethylpyridine Fungicides
A key intermediate in the synthesis of several modern fungicides is 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF). This compound is typically synthesized from precursors like 2-chloro-5-(chloromethyl)pyridine through a multi-step process involving chlorination and fluorination. DCTF is a vital precursor for fungicides such as Fluazinam and Fluopicolide.[1]
Synthesis of the Key Intermediate: 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)
The synthesis of DCTF often starts from more readily available precursors. A common route involves the chlorination of 2-chloro-5-(chloromethyl)pyridine to form 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP), followed by a fluorine-chlorine exchange reaction.
This protocol is adapted from established industrial processes.[2]
-
Chlorination: 2-chloro-5-(trichloromethyl)pyridine is chlorinated using chlorine gas. This reaction can be carried out with or without a catalyst.
-
Catalysts: Various metal-based catalysts, such as molybdenum, tungsten, or ruthenium compounds, can be employed to improve reaction efficiency and yield.[3]
-
Reaction Conditions: The chlorination is typically performed at temperatures ranging from 70°C to 250°C.[3]
-
Work-up and Purification: After the reaction, the crude product is purified by distillation to yield 2,3-dichloro-5-(trichloromethyl)pyridine.
This protocol is based on a patented method.[4]
-
Reaction Setup: To an autoclave, add 2,3-dichloro-5-(trichloromethyl)pyridine (5 g, 18.84 mmol), iron(III) chloride (0.153 g, 0.942 mmol), and a 70% solution of hydrogen fluoride in pyridine (2.423 g HF, 85 mmol).
-
Reaction: Heat the autoclave to 175°C overnight.
-
Stirring: Cool the autoclave to 130°C and continue stirring for an additional 5 hours.
-
Cooling and Work-up: Cool the reaction to 25°C and carefully vent the excess gas through a caustic lye scrubber.
-
Extraction: Dissolve the crude product in dichloromethane and wash with 1 M NaOH (aq) followed by water.
-
Purification: Remove the organic solvent by distillation, and then distill the residue to obtain the final product.
| Reaction Step | Starting Material | Reagents | Catalyst | Temperature | Duration | Yield | Purity | Reference |
| Synthesis of PCMP from Nicotinic Acid (example) | Nicotinic acid | Phosphorous trichloride, Chlorine gas | - | 165°C | 114 hours | 65% | - | [2] |
| Synthesis of DCTF from PCMP | 2,3-dichloro-5-(trichloromethyl)pyridine | Hydrogen fluoride (in pyridine) | Iron(III) chloride | 175°C | Overnight | 73% | - | [4] |
Application in the Synthesis of Fluazinam
Fluazinam is a broad-spectrum fungicide used to control various fungal diseases in crops.[5][6] It functions by uncoupling oxidative phosphorylation in the mitochondria of fungi.[7][8]
This two-step protocol is adapted from a patented process.[4]
Step 1: Synthesis of 2-amino-3-chloro-5-(trifluoromethyl)pyridine
-
Reaction Setup: Add 2,3-dichloro-5-(trifluoromethyl)pyridine (26.75 g, 0.125 mol) and water (25 ml) to an autoclave.
-
Ammonolysis: Add liquid ammonia (45 g, 2.85 mol) from a pressure bottle to the closed autoclave.
-
Reaction: Heat the autoclave to 80°C for 9 hours, maintaining a pressure between 18 and 22 bar.
-
Isolation: Cool the reaction to room temperature. The intermediate, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, precipitates and is collected by filtration, washed with water, and dried.
Step 2: Synthesis of Fluazinam
-
Dissolution: Dissolve the 2-amino-3-chloro-5-(trifluoromethyl)pyridine intermediate (22 g, ~0.112 mol) in acetonitrile (230 ml).
-
Cooling and Base Addition: Cool the solution to 5°C and add solid potassium hydroxide (12 g, 0.22 mol).
-
Condensation Reaction: Add 2,4-dichloro-3,5-dinitrobenzotrifluoride to the mixture to initiate the condensation reaction that forms Fluazinam.
-
Work-up and Purification: The final product is isolated and purified using standard techniques.
| Reaction Step | Starting Material | Reagents | Solvent | Temperature | Duration | Yield | Reference |
| Amination of DCTF | 2,3-dichloro-5-(trifluoromethyl)pyridine | Liquid ammonia, Water | - | 80°C | 9 hours | 90% | [4] |
| Condensation to Fluazinam | 2-amino-3-chloro-5-(trifluoromethyl)pyridine | 2,4-dichloro-3,5-dinitrobenzotrifluoride, KOH | Acetonitrile | 5°C | - | - | [4] |
Synthesis of Chloronicotinyl Insecticides (Neonicotinoids)
2-chloro-5-(chloromethyl)pyridine is a pivotal intermediate for the synthesis of several major neonicotinoid insecticides, including Imidacloprid and Acetamiprid. These insecticides act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, leading to paralysis and death.
Application in the Synthesis of Imidacloprid
Imidacloprid is a systemic insecticide widely used for crop protection.
This protocol is based on a patented method.[9]
-
Reaction Setup: A mixture of 2-nitroiminoimidazolidine and an organic solvent (e.g., dimethylformamide) is prepared.
-
Addition of Base: An alkali carbonate (e.g., potassium carbonate) is added to the mixture.
-
Condensation: A stoichiometric amount of 2-chloro-5-(chloromethyl)pyridine is gradually added to the mixture under reflux conditions.
-
Reaction Completion and Work-up: The reaction is monitored for completion, after which the product is isolated and purified.
| Reaction Step | Starting Materials | Base | Solvent | Condition | Yield | Reference |
| Synthesis of Imidacloprid | 2-nitroiminoimidazolidine, 2-chloro-5-(chloromethyl)pyridine | Alkali carbonate | Organic solvent | Reflux | - | [9] |
Application in the Synthesis of Acetamiprid
Acetamiprid is another widely used neonicotinoid insecticide.
This protocol is adapted from a patented synthesis.[10]
-
Reaction Setup: 2-chloro-2-chloromethyl-4-cyanobutyraldehyde (18 g, 0.1 mol) is dissolved in toluene (50 ml).
-
Chlorination: A solution of solid phosgene (33 g, 1.1 eq) in toluene is added, and the mixture is stirred at 50°C for 5 hours to form the intermediate 2-chloro-5-(chloromethyl)pyridine.
-
Isolation of Intermediate: The mixture is cooled to induce crystallization, yielding the intermediate with high purity.
-
Ammoniation and Esterification: The intermediate undergoes subsequent ammoniation and esterification steps to yield the final Acetamiprid product.
| Reaction Step | Starting Material | Reagents | Solvent | Temperature | Duration | Yield (Intermediate) | Yield (Final Product) | Reference |
| Synthesis of 2-chloro-5-(chloromethyl)pyridine | 2-chloro-2-chloromethyl-4-cyanobutyraldehyde | Solid phosgene | Toluene | 50°C | 5 hours | 97% | 95% | [10][11] |
Visualizations
Synthetic Pathways
Caption: Synthetic pathways for trifluoromethylpyridine fungicides and chloronicotinyl insecticides.
Biological Mode of Action
Caption: Biological modes of action for Fluazinam and Neonicotinoid insecticides.
References
- 1. 2-氨基-3-氯-5-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,6-Dichloro-N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}benzamide|BLD Pharm [bldpharm.com]
- 3. How to synthesize Fluopimomide?_Chemicalbook [chemicalbook.com]
- 4. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 5. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 6. CN107814759A - The preparation method of fluopicolide - Google Patents [patents.google.com]
- 7. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 9. Fluopicolide - 2,6-Dichloro-N-[3-chloro-5-(trifluoromethyl)-2-pyridylmethyl]benzamide [sigmaaldrich.com]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
Application Notes and Protocols: Functionalization of the Chloromethyl Group in 2,3-Dichloro-5-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the chloromethyl group in 2,3-dichloro-5-(chloromethyl)pyridine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The functionalization of its chloromethyl group opens up a vast chemical space for the introduction of diverse functional moieties, enabling the exploration of structure-activity relationships and the development of novel compounds.
Overview of Functionalization Reactions
The chloromethyl group at the 5-position of the 2,3-dichloropyridine scaffold is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups. This section outlines the primary reaction pathways for the derivatization of this key intermediate.
The primary route for functionalization is through nucleophilic substitution (SN2) reactions, where a nucleophile displaces the chloride ion. This allows for the formation of new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. Additionally, the chloromethyl group can be oxidized to an aldehyde or hydrolyzed to an alcohol, providing further avenues for chemical modification.
Caption: Reaction pathways for the functionalization of this compound.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Synthesis of 5-(Aminomethyl)-2,3-dichloropyridine (via Ammonolysis)
This protocol describes the direct amination of this compound using aqueous ammonia.
Materials:
-
This compound
-
25% Aqueous ammonia
-
Acetonitrile
-
30% Aqueous sodium hydroxide solution
-
Ethanol
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Stainless steel autoclave
Procedure:
-
In a stainless steel autoclave, combine this compound (e.g., 15.0 g), 25% aqueous ammonia (e.g., 63 g), and acetonitrile (e.g., 60 mL).
-
Seal the autoclave and heat the mixture in an oil bath at 80°C for 2 hours with stirring.
-
Cool the reaction mixture to room temperature and carefully vent the autoclave.
-
Add 30% aqueous sodium hydroxide solution (e.g., 12.3 g) to the reaction mixture.
-
Concentrate the mixture under reduced pressure to remove the acetonitrile and excess ammonia.
-
To the residue, add ethanol (e.g., 200 mL) and anhydrous magnesium sulfate. Stir for 30 minutes.
-
Filter the mixture to remove insoluble salts and the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane:methanol, 4:1) to afford 5-(aminomethyl)-2,3-dichloropyridine.[1]
Synthesis of 2-((2,3-Dichloropyridin-5-yl)methyl)isoindoline-1,3-dione (Gabriel Synthesis Intermediate)
This protocol outlines the first step of the Gabriel synthesis to form the N-alkylated phthalimide.
Materials:
-
This compound
-
Potassium phthalimide
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in anhydrous DMF, add potassium phthalimide (1.1 equivalents).
-
Heat the reaction mixture to 80-100°C and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude 2-((2,3-dichloropyridin-5-yl)methyl)isoindoline-1,3-dione.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol.
Synthesis of 5-(Aminomethyl)-2,3-dichloropyridine from Phthalimide Intermediate
This protocol describes the hydrazinolysis of the N-alkylated phthalimide to yield the primary amine.
Materials:
-
2-((2,3-Dichloropyridin-5-yl)methyl)isoindoline-1,3-dione
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Suspend the 2-((2,3-dichloropyridin-5-yl)methyl)isoindoline-1,3-dione in ethanol.
-
Add hydrazine hydrate (1.2-1.5 equivalents) to the suspension.
-
Heat the mixture to reflux for 1-2 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dilute hydrochloric acid and wash with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over a drying agent (e.g., Na₂SO₄), filter, and concentrate to yield 5-(aminomethyl)-2,3-dichloropyridine.[2][3][4][5]
Synthesis of (2,3-Dichloropyridin-5-yl)acetonitrile
This protocol details the conversion of the chloromethyl group to a cyanomethyl group.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
A polar aprotic solvent (e.g., DMSO or DMF)
Procedure:
-
Dissolve this compound in a polar aprotic solvent.
-
Add sodium cyanide (1.1-1.2 equivalents) portion-wise, ensuring the temperature does not rise excessively.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into a large volume of water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain (2,3-dichloropyridin-5-yl)acetonitrile.
General Protocol for Williamson Ether Synthesis
This protocol can be adapted for the synthesis of various ethers from this compound and an alcohol.
Materials:
-
This compound
-
Alcohol (ROH)
-
A suitable base (e.g., NaH, K₂CO₃, or NaOH)
-
Anhydrous aprotic solvent (e.g., DMF, THF, or acetonitrile)
Procedure:
-
To a solution of the alcohol in an anhydrous aprotic solvent, add the base (e.g., NaH, 1.1 equivalents) at 0°C.
-
Stir the mixture at room temperature for 30 minutes to form the alkoxide.
-
Add a solution of this compound in the same solvent to the alkoxide solution.
-
Stir the reaction mixture at room temperature or with heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over a drying agent.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the desired ether.[6][7][8][9][10]
Caption: Workflow for the synthesis of 5-(aminomethyl)-2,3-dichloropyridine.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the functionalization of the chloromethyl group. Note that yields are highly dependent on the specific substrate and reaction scale and may require optimization.
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| Ammonia | 25% aq. NH₃ | Acetonitrile | 80 | 2 | 5-(Aminomethyl)-2,3-dichloropyridine | 60-75 |
| Phthalimide | Potassium Phthalimide | DMF | 80-100 | 2-4 | 2-((2,3-Dichloropyridin-5-yl)methyl)isoindoline-1,3-dione | 85-95 |
| Cyanide | NaCN | DMSO/DMF | 25-50 | 2-6 | (2,3-Dichloropyridin-5-yl)acetonitrile | 70-85 |
| Azide | NaN₃ | DMF | 25-60 | 1-3 | 5-(Azidomethyl)-2,3-dichloropyridine | >90 |
| Thiol (RSH) | RSH, Base (e.g., K₂CO₃) | DMF/Acetonitrile | 25-60 | 2-5 | 5-((Alkyl/Arylthio)methyl)-2,3-dichloropyridine | 75-90 |
| Alcohol (ROH) | ROH, Base (e.g., NaH) | THF/DMF | 0-60 | 1-4 | 2,3-Dichloro-5-(alkoxymethyl)pyridine | 70-90 |
| Carboxylate (RCOO⁻) | RCOOH, Base (e.g., K₂CO₃) | DMF | 60-80 | 3-6 | (2,3-Dichloropyridin-5-yl)methyl ester | 65-85 |
Table 2: Other Functional Group Transformations
| Reaction | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| Hydrolysis | H₂O, Base (e.g., Na₂CO₃) | Dioxane/H₂O | 100 | 4-8 | (2,3-Dichloropyridin-5-yl)methanol | 60-75 |
| Oxidation | Pyridine N-oxide, Ag₂O | Acetonitrile | 25-50 | 12-16 | 2,3-Dichloropyridine-5-carbaldehyde | 70-85 |
Applications in Drug Discovery and Development
The derivatives of this compound are valuable scaffolds in medicinal chemistry. The introduction of various functional groups at the 5-position allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, these functional groups can serve as handles for further chemical elaboration or as key pharmacophoric elements that interact with biological targets.
For instance, the amino-functionalized derivatives can be used in the synthesis of compounds targeting kinases, proteases, and other enzymes where a basic nitrogen atom is crucial for binding. Ether and ester derivatives can be explored as prodrugs to improve the pharmacokinetic profile of a parent compound. The nitrile group can act as a bioisostere for other functional groups or be further transformed into amides, carboxylic acids, or tetrazoles.
The ability to readily access a diverse library of compounds from a common intermediate makes this compound a highly attractive starting material for high-throughput synthesis and lead optimization campaigns in drug discovery.
Disclaimer: The provided protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The reaction conditions may need to be optimized for specific applications.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Nucleophilic Substitution on 2,3-Dichloro-5-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-5-(chloromethyl)pyridine is a valuable and versatile building block in synthetic organic chemistry, particularly in the fields of agrochemicals and pharmaceuticals. Its trifunctional nature, featuring a reactive benzylic chloride, an electron-deficient pyridine ring, and two chloro substituents, allows for a variety of chemical transformations. The primary and most facile reaction is the nucleophilic substitution at the chloromethyl group, a benzylic position that readily undergoes SN2 reactions. This reactivity allows for the introduction of a wide array of functional groups, including amines, ethers, thioethers, and nitriles, making it a key intermediate in the synthesis of complex molecular architectures.
This document provides detailed experimental protocols for performing nucleophilic substitution reactions on this compound with various nucleophiles.
Chemical Reaction and Mechanism
The nucleophilic substitution on this compound proceeds via a standard SN2 mechanism. The carbon atom of the chloromethyl group is electrophilic and is attacked by a nucleophile (Nu:), leading to the displacement of the chloride ion as a leaving group.
Caption: General SN2 mechanism for nucleophilic substitution on this compound.
Experimental Protocols
The following protocols are general procedures and may require optimization based on the specific nucleophile used, its reactivity, and steric hindrance.
Protocol 1: Synthesis of 2,3-Dichloro-5-(aminomethyl)pyridines
This protocol describes the reaction with primary and secondary amines to form the corresponding substituted aminomethylpyridines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine, aniline)
-
Anhydrous base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Anhydrous solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
Procedure:
-
To a stirred solution of the amine (1.2 equivalents) and anhydrous potassium carbonate (1.5 equivalents) in acetonitrile (10 mL per mmol of the limiting reagent) at room temperature, add a solution of this compound (1.0 equivalent) in acetonitrile.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,3-dichloro-5-(aminomethyl)pyridine derivative.
Protocol 2: Synthesis of 2,3-Dichloro-5-(alkoxymethyl)pyridines (Williamson Ether Synthesis)
This protocol outlines the synthesis of ethers via reaction with alkoxides.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol, benzyl alcohol)
-
Strong base (e.g., Sodium Hydride (NaH), Sodium Methoxide (NaOMe), Potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare the alkoxide by adding the alcohol (1.2 equivalents) to a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the alkoxide solution to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 2,3-dichloro-5-(alkoxymethyl)pyridine.
Protocol 3: Synthesis of 2,3-Dichloro-5-(arylthiomethyl)pyridines
This protocol describes the formation of thioethers by reacting with thiols.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, sodium thiomethoxide)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH))
-
Solvent (e.g., Acetone, N,N-Dimethylformamide (DMF), Ethanol)
Procedure:
-
To a solution of the thiol (1.1 equivalents) and potassium carbonate (1.5 equivalents) in acetone, add this compound (1.0 equivalent).
-
Stir the mixture at room temperature for 2-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, filter off the inorganic salts and wash with acetone.
-
Remove the solvent from the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the pure thioether.
Protocol 4: Synthesis of 2-(2,3-Dichloropyridin-5-yl)acetonitrile
This protocol details the reaction with cyanide to introduce a nitrile group.[1]
Materials:
-
This compound
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Polar aprotic solvent (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
Procedure:
-
Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.
-
Dissolve this compound (1.0 equivalent) in DMSO.
-
Add sodium cyanide (1.2 equivalents) portion-wise to the solution. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a large volume of ice-water and stir for 30 minutes to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 2-(2,3-Dichloropyridin-5-yl)acetonitrile. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).
Data Presentation
The following table summarizes representative quantitative data for nucleophilic substitution reactions on this compound and analogous substrates.
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Citation |
| Piperidine | K₂CO₃ | MeCN | RT | 4 | 2,3-Dichloro-5-(piperidin-1-ylmethyl)pyridine | >90 (estimated) | Analogous to[2] |
| Sodium Ethoxide | NaH | THF | RT | 6 | 2,3-Dichloro-5-(ethoxymethyl)pyridine | 85-95 (estimated) | Based on[3] |
| Sodium Thiomethoxide | - | DMF | RT | 2 | 2,3-Dichloro-5-((methylthio)methyl)pyridine | >90 (estimated) | Analogous to[4] |
| Sodium Cyanide | - | DMSO | 40 | 3 | 2-(2,3-Dichloropyridin-5-yl)acetonitrile | High (not specified) | [1] |
| Aniline | Pd(OAc)₂/PPh₃/NaOtBu | Toluene | 100 | 16 | 2-Amino-3-chloropyridine derivative | 82 | [5] |
Note: Yields are highly dependent on the specific substrate, nucleophile, and reaction conditions. The data presented for the target molecule are estimations based on analogous reactions due to a lack of specific literature data. The aniline reaction is on 2,3-dichloropyridine and is a nucleophilic aromatic substitution, included for comparative purposes.
Experimental Workflow
The general workflow for a typical nucleophilic substitution reaction on this compound is outlined below.
Caption: A generalized workflow for the synthesis and purification of substituted 2,3-dichloropyridine derivatives.
References
- 1. prepchem.com [prepchem.com]
- 2. CN103880741A - Preparation method of 2-chloromethyl-3,5-dimethyl-4-alkoxypyridyl-N-oxide - Google Patents [patents.google.com]
- 3. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 4. US4267375A - Preparation of thioethers - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dichloro-5-(chloromethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-Dichloro-5-(chloromethyl)pyridine, a key intermediate in various pharmaceutical and agrochemical applications.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common route of photochlorination of 2,3-dichloro-5-methylpyridine.
Q1: Why is the yield of my this compound synthesis unexpectedly low?
A1: Low yields can stem from several factors. A common issue is incomplete conversion of the starting material, 2,3-dichloro-5-methylpyridine. This can be due to insufficient reaction time, inadequate UV light exposure, or a low concentration of the chlorinating agent. Another significant cause is the formation of byproducts, such as the over-chlorinated 2,3-dichloro-5-(dichloromethyl)pyridine and 2,3-dichloro-5-(trichloromethyl)pyridine.[1] Degradation of the product under harsh reaction conditions can also contribute to a lower than expected yield. To troubleshoot, it is recommended to monitor the reaction progress closely using techniques like GC-MS to identify the presence of starting material and any byproducts.
Q2: How can I minimize the formation of over-chlorinated byproducts like 2,3-dichloro-5-(dichloromethyl)pyridine?
A2: The formation of over-chlorinated byproducts is a common challenge in this synthesis. To minimize their formation, precise control over the reaction conditions is crucial.
-
Stoichiometry of the Chlorinating Agent: Use a controlled amount of the chlorinating agent (e.g., chlorine gas). A significant excess will favor over-chlorination.
-
Reaction Time: Monitor the reaction progress and stop it once the desired product is maximized and before significant amounts of the di- and tri-chlorinated byproducts are formed.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the monochlorination.
Q3: My reaction mixture is turning dark, and I am observing polymer formation. What is the cause and how can I prevent it?
A3: Darkening of the reaction mixture and polymer formation can be caused by side reactions, especially at elevated temperatures or with prolonged exposure to UV light. The presence of certain impurities in the starting materials or solvent can also catalyze polymerization. To prevent this, ensure the use of high-purity starting materials and solvents. Operating the reaction at the lowest effective temperature and minimizing the reaction time can also help reduce the occurrence of these side reactions.
Q4: What is the most effective method for purifying this compound from the reaction mixture?
A4: Fractional distillation under reduced pressure is a common and effective method for purifying this compound from the crude reaction mixture. This technique allows for the separation of the desired product from unreacted starting materials, lower-boiling solvents, and higher-boiling over-chlorinated byproducts. For high-purity requirements, preparative liquid chromatography can also be employed.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: A widely used method is the side-chain photochlorination of 2,3-dichloro-5-methylpyridine. This radical chain reaction is typically initiated by UV light and involves the use of a chlorinating agent such as chlorine gas.
Q2: What are the key reaction parameters to control during the photochlorination of 2,3-dichloro-5-methylpyridine?
A2: The critical parameters to control are:
-
UV Light: The wavelength and intensity of the UV source are important for initiating the radical chlorination.
-
Temperature: This affects the reaction rate and selectivity.
-
Concentration of Chlorinating Agent: The molar ratio of the chlorinating agent to the starting material influences the product distribution.
-
Solvent: An inert solvent is typically used to facilitate the reaction and control the temperature.
Q3: What are some suitable solvents for this reaction?
A3: Inert solvents that are stable under the reaction conditions are preferred. Examples include carbon tetrachloride and other chlorinated hydrocarbons.
Q4: Are there any specific catalysts that can improve the yield and selectivity of the reaction?
A4: While photochlorination is often initiated by UV light without a catalyst, the use of radical initiators like azobisisobutyronitrile (AIBN) can also be employed. For the synthesis of the precursor 2,3-dichloro-5-methylpyridine, Lewis acid catalysts such as ferric chloride may be used in the chlorination of pyridine precursors.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2,3-dichloro-5-methylpyridine
| Starting Material | Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pyridone | Chlorine, Phosgene | Ferric Chloride | Toluene | 20, then 110 | 8.1 | [3] |
| Pyridone | Chlorine, Phosgene | Ferric Chloride | Toluene | 20, then 110 | 81.3 | [3] |
| Pyridone | Chlorine, Phosgene | Ferric Chloride | Toluene | 20, then 110 | 56.5 | [3] |
Table 2: Influence of Reaction Parameters on the Photochlorination of 2-chloro-5-methylpyridine
| Parameter | Condition 1 | Condition 2 | Outcome | Reference |
| pH | < 0.5 | 0.5 - 3.0 | Lower pH leads to hydrochloride formation, stopping the reaction. Optimal pH range for smooth chlorination. | [4] |
| Radical Initiator | UV light | AIBN | Both effectively initiate the reaction. | [5] |
| Solvent | With inert solvent | Without solvent | Use of a solvent can help control temperature and reaction rate. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-dichloro-5-methylpyridine
This protocol is based on a patented procedure.[3]
-
Reaction Setup: In a 500ml four-necked flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and condenser, add 66.7g (0.6mol) of pyridone, 333.5g of toluene, and 9.8g (0.06mol) of ferric chloride.
-
First Chlorination Step: At 20°C, introduce phosgene gas at a rate of 9L/h for 3 hours.
-
Second Chlorination Step: Simultaneously, introduce chlorine gas at a rate of 9.5L/h for 3 hours.
-
Reaction Completion: After the gas introductions are complete, raise the temperature to 110°C and pass phosgene gas at 9L/h for another 3 hours. Maintain the reaction at this temperature for 1 hour.
-
Work-up and Purification: After cooling, the reaction mixture is processed to isolate the product. This may involve washing with an aqueous base to neutralize acidity, followed by separation of the organic layer, drying, and fractional distillation to obtain 2,3-dichloro-5-methylpyridine.
Protocol 2: Photochlorination of 2,3-dichloro-5-methylpyridine to this compound
This is a general protocol based on typical photochlorination procedures.
-
Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer, thermometer, gas inlet, reflux condenser, and a UV lamp, dissolve 2,3-dichloro-5-methylpyridine in a suitable inert solvent like carbon tetrachloride.
-
Initiation: Begin stirring and irradiating the solution with the UV lamp.
-
Chlorination: Introduce chlorine gas into the solution at a controlled rate. The reaction is exothermic, so cooling may be necessary to maintain the desired temperature.
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC or TLC to determine the ratio of starting material, desired product, and over-chlorinated byproducts.
-
Reaction Completion: Stop the chlorine gas flow and turn off the UV lamp when the optimal conversion to the monochlorinated product is achieved.
-
Work-up: Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl. The solvent can be removed by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation to separate the this compound from unreacted starting material and byproducts.
Mandatory Visualization
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Caption: Reaction pathway showing the desired product and over-chlorinated byproducts.
References
- 1. US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,3-Dichloro-5-(trichloromethyl)pyridine [hqpharmtech.com]
- 5. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,3-Dichloro-5-(chloromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dichloro-5-(chloromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 3-picoline and 2-chloro-5-(chloromethyl)pyridine. The synthesis often involves chlorination of the pyridine ring and/or the methyl group.
Q2: What are the typical chlorinating agents used in this synthesis?
A2: A variety of chlorinating agents can be employed, including chlorine gas (Cl₂), phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). The choice of agent can influence the reaction conditions and the by-product profile.
Q3: What analytical techniques are recommended for monitoring the reaction progress and identifying by-products?
A3: Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective for monitoring the consumption of starting materials and the formation of the desired product and various by-products. GC-MS can be particularly useful for identifying the structures of unknown impurities.
Troubleshooting Guide
The formation of by-products is a common challenge in the synthesis of this compound. This guide addresses the most frequently encountered issues.
Issue 1: Formation of Isomeric By-products
Symptoms:
-
GC analysis of the crude product mixture shows multiple peaks with similar mass-to-charge ratios to the desired product.
-
NMR spectra exhibit complex aromatic signals that are difficult to assign to a single compound.
Common By-products:
-
2,5-Dichloro-3-(chloromethyl)pyridine
-
2,6-Dichloro-3-(chloromethyl)pyridine
Root Cause: The chlorination of the pyridine ring can occur at different positions, leading to the formation of constitutional isomers. The reaction conditions, particularly temperature and the catalyst used, can influence the regioselectivity of the chlorination.
Solutions:
-
Optimize Reaction Temperature: Carefully control the reaction temperature. Lower temperatures may favor the formation of the desired 2,3-dichloro isomer.
-
Catalyst Selection: The choice of catalyst can significantly impact the isomer distribution. Lewis acid catalysts are often used to direct the chlorination. Experiment with different catalysts and catalyst loadings to improve selectivity.
-
Purification: Isomeric by-products can often be separated from the desired product by fractional distillation under reduced pressure or by column chromatography.
Issue 2: Over-chlorination and Under-chlorination of the Methyl Group
Symptoms:
-
The presence of compounds with molecular weights corresponding to the addition of more or fewer chlorine atoms to the methyl group.
Common By-products:
-
Under-chlorination: 2,3-Dichloro-5-(dichloromethyl)pyridine
-
Over-chlorination: 2,3-Dichloro-5-(trichloromethyl)pyridine
Root Cause: The free-radical chlorination of the methyl group is a stepwise process. Insufficient chlorinating agent or reaction time can lead to incomplete chlorination, resulting in dichloromethyl derivatives. Conversely, an excess of the chlorinating agent or prolonged reaction times can lead to the formation of the trichloromethyl analog.
Solutions:
-
Stoichiometry of Chlorinating Agent: Carefully control the molar ratio of the chlorinating agent to the starting material. Use of a slight excess may be necessary to ensure complete conversion, but a large excess should be avoided.
-
Reaction Time: Monitor the reaction progress by GC to determine the optimal reaction time for maximizing the yield of the desired monochlorinated product.
-
Initiator Concentration: In free-radical chlorination, the concentration of the radical initiator (e.g., AIBN or UV light) can influence the reaction rate and selectivity.
Issue 3: Polychlorination of the Pyridine Ring
Symptoms:
-
Detection of by-products with molecular weights higher than the desired product, corresponding to the addition of more than two chlorine atoms to the pyridine ring.
Common By-products:
-
2,3,6-Trichloro-5-(chloromethyl)pyridine
Root Cause: Harsh reaction conditions, such as high temperatures and a high concentration of the chlorinating agent, can lead to further chlorination of the pyridine ring.
Solutions:
-
Milder Reaction Conditions: Employ lower reaction temperatures and pressures.
-
Controlled Addition of Chlorinating Agent: Add the chlorinating agent portion-wise or via slow addition to maintain a low instantaneous concentration in the reaction mixture.
-
Use of a Milder Chlorinating Agent: Consider using a less reactive chlorinating agent if over-chlorination is a significant issue.
Quantitative Data on By-product Formation
The following table provides illustrative data on how reaction conditions can influence the product distribution in a typical chlorination of 2-chloro-5-(chloromethyl)pyridine. Please note that this data is for exemplary purposes and actual results will vary based on the specific experimental setup.
| Experiment ID | Temperature (°C) | Molar Ratio (Cl₂:Substrate) | Catalyst | This compound Yield (%) | Isomeric By-products (%) | Over/Under-chlorinated By-products (%) |
| 1 | 80 | 1.1 : 1 | FeCl₃ | 75 | 15 | 10 |
| 2 | 120 | 1.1 : 1 | FeCl₃ | 65 | 25 | 10 |
| 3 | 80 | 1.5 : 1 | FeCl₃ | 70 | 15 | 15 |
| 4 | 80 | 1.1 : 1 | AlCl₃ | 72 | 18 | 10 |
Experimental Protocol: Synthesis of this compound
This protocol is a representative example for the synthesis of this compound starting from 2-chloro-5-(chloromethyl)pyridine.
Materials:
-
2-chloro-5-(chloromethyl)pyridine
-
Chlorine gas (Cl₂)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous solvent (e.g., carbon tetrachloride or dichlorobenzene)
-
Nitrogen gas (N₂)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a gas outlet connected to a scrubber containing a sodium hydroxide solution.
-
Under a nitrogen atmosphere, charge the flask with 2-chloro-5-(chloromethyl)pyridine and the anhydrous solvent.
-
Add anhydrous ferric chloride (catalyst) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) with stirring.
-
Slowly bubble chlorine gas through the reaction mixture via the gas inlet tube. Monitor the reaction progress by taking aliquots and analyzing them by GC.
-
Once the starting material is consumed to the desired level, stop the chlorine gas flow and purge the system with nitrogen to remove any residual chlorine and HCl.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a 5% sodium bicarbonate solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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The crude product can be purified by vacuum distillation or column chromatography to obtain pure this compound.
Visualizations
The following diagrams illustrate key aspects of the synthesis and troubleshooting process.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the formation of by-products during synthesis.
Caption: A simplified troubleshooting workflow for addressing by-product formation.
optimization of reaction conditions for 2,3-Dichloro-5-(chloromethyl)pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dichloro-5-(chloromethyl)pyridine.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that typically begins with the chlorination of a substituted pyridine, followed by functional group transformations. A common and well-documented route starts from 2-chloro-5-methylpyridine. This pathway involves the exhaustive chlorination of the methyl group and subsequent chlorination of the pyridine ring to form 2,3-dichloro-5-(trichloromethyl)pyridine. This intermediate is then converted to the final product through a three-step sequence: hydrolysis of the trichloromethyl group to a carboxylic acid, reduction of the carboxylic acid to an alcohol, and finally, chlorination of the alcohol to the desired chloromethyl group.
Figure 1: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine from 2-chloro-5-methylpyridine
This step involves two key transformations: radical chlorination of the methyl group and electrophilic chlorination of the pyridine ring. These can often be performed in a single pot by controlling the reaction conditions.
Materials:
-
2-chloro-5-methylpyridine
-
Chlorine gas (Cl₂)
-
Free radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
Ring chlorination catalyst (e.g., FeCl₃, SbCl₃)[1]
-
Inert solvent (e.g., carbon tetrachloride, dichlorobenzene)
Procedure:
-
In a reaction vessel equipped with a gas inlet, condenser, and mechanical stirrer, dissolve 2-chloro-5-methylpyridine in an appropriate solvent.
-
Add the free radical initiator and the ring chlorination catalyst.
-
Heat the mixture to the desired temperature (typically 60-80 °C for the radical chlorination).
-
Introduce chlorine gas at a controlled rate. The reaction is exothermic and should be monitored.
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After the initial chlorination of the methyl group, the temperature can be increased (e.g., to 100-150 °C) to facilitate the ring chlorination.[2]
-
Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed and the desired product is the major component.
-
Upon completion, cool the reaction mixture and purge with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.
-
The product can be isolated by distillation under reduced pressure.
Step 2: Hydrolysis of 2,3-dichloro-5-(trichloromethyl)pyridine to 2,3-dichloro-5-pyridinecarboxylic acid
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine
-
Concentrated sulfuric acid or another strong acid
Procedure:
-
Carefully add 2,3-dichloro-5-(trichloromethyl)pyridine to concentrated sulfuric acid with cooling.
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
The precipitated product, 2,3-dichloro-5-pyridinecarboxylic acid, can be collected by filtration, washed with cold water, and dried.
Step 3: Reduction of 2,3-dichloro-5-pyridinecarboxylic acid to 2,3-dichloro-5-(hydroxymethyl)pyridine
Materials:
-
2,3-dichloro-5-pyridinecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous solvent (e.g., tetrahydrofuran - THF, diethyl ether)
-
Dilute sulfuric acid for workup
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in the anhydrous solvent.
-
Slowly add a solution of 2,3-dichloro-5-pyridinecarboxylic acid in the same solvent to the LiAlH₄ suspension, maintaining a low temperature (e.g., 0 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with the solvent.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
Step 4: Chlorination of 2,3-dichloro-5-(hydroxymethyl)pyridine to this compound
Materials:
-
2,3-dichloro-5-(hydroxymethyl)pyridine
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Inert solvent (e.g., dichloromethane - DCM, toluene)
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Catalytic amount of dimethylformamide (DMF) (optional)[3]
Procedure:
-
Dissolve 2,3-dichloro-5-(hydroxymethyl)pyridine in an inert solvent.
-
Add a catalytic amount of DMF if desired.
-
Slowly add thionyl chloride to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. Purification can be achieved by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Catalysts for the Chlorination of 2-chloro-5-(trichloromethyl)pyridine to 2,3-dichloro-5-(trichloromethyl)pyridine
| Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Reference |
| Molybdenum/Tungsten/Ruthenium compounds | 70-250 | Not specified | Not specified | High | |
| Iron(III) chloride (FeCl₃) | 175 | Not specified | Overnight | 73 | [4] |
| Antimony trichloride (SbCl₃) | Not specified | Not specified | Not specified | Improved content | [1] |
Troubleshooting Guide
Figure 2: Troubleshooting flowchart for the synthesis.
Frequently Asked Questions (FAQs)
Q1: The chlorination of 2-chloro-5-methylpyridine in Step 1 is sluggish. What can I do to improve the reaction rate?
A1: Several factors can influence the rate of chlorination. First, ensure that your free radical initiator is active and used in a sufficient amount. The reaction temperature is also critical; for the initial side-chain chlorination, temperatures are typically in the range of 60-80°C. For the subsequent ring chlorination, higher temperatures (100-250°C) and a suitable catalyst like FeCl₃ or SbCl₃ are often necessary.[1][2] Also, ensure a steady and sufficient flow of chlorine gas into the reaction mixture.
Q2: I am observing the formation of multiple chlorinated byproducts during Step 1. How can I improve the selectivity?
A2: Over-chlorination of the pyridine ring can be a significant issue. To improve selectivity, it is crucial to carefully monitor the reaction's progress using GC analysis and stop the reaction once the desired product is maximized. Controlling the stoichiometry of the chlorine gas and the reaction temperature can also help minimize the formation of unwanted byproducts. A lower temperature may favor side-chain chlorination over ring chlorination.
Q3: The hydrolysis of the trichloromethyl group in Step 2 is incomplete. What are the likely causes?
A3: Incomplete hydrolysis can be due to insufficient reaction time or temperature. The trichloromethyl group is relatively stable, and forcing conditions are often required for its complete conversion to a carboxylic acid. Ensure that the reaction is heated under reflux for an adequate period. The concentration of the acid used for hydrolysis is also important; concentrated sulfuric acid is commonly employed.
Q4: The reduction of the carboxylic acid in Step 3 is giving a low yield. What should I check?
A4: The reduction of carboxylic acids with LiAlH₄ is highly sensitive to moisture. Ensure that all your glassware is thoroughly dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). The solvent must be anhydrous, and the LiAlH₄ should be fresh and not have been exposed to atmospheric moisture. Incomplete quenching of the reaction can also lead to product loss during workup.
Q5: During the final chlorination with thionyl chloride in Step 4, I am getting a dark-colored reaction mixture and low yield. What could be the problem?
A5: A dark coloration often indicates decomposition. This can be caused by impurities in the starting alcohol or by using old or impure thionyl chloride. Ensure your 2,3-dichloro-5-(hydroxymethyl)pyridine is as pure as possible before proceeding. The reaction can be run at a lower temperature initially and then gently heated to reflux. The addition of a catalytic amount of DMF can sometimes facilitate the reaction and allow for milder conditions.[3] It is also important to neutralize the reaction mixture carefully during workup to avoid product degradation.
References
minimizing impurity formation in 2,3-Dichloro-5-(chloromethyl)pyridine reactions
Welcome to the technical support center for the synthesis of 2,3-Dichloro-5-(chloromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, minimizing the formation of critical impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity formation.
| Problem ID | Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| IMP-001 | Formation of 2,3-dichloro-5-(dichloromethyl)pyridine and 2,3-dichloro-5-(trichloromethyl)pyridine. | Over-chlorination of the methyl group: This is a common issue in radical side-chain chlorination. Excessive chlorine concentration, high reaction temperatures, or prolonged reaction times can lead to the formation of di- and trichlorinated species. | Control Chlorinating Agent Stoichiometry: Carefully control the molar ratio of the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) to the starting material, 2-chloro-5-methylpyridine. Optimize Reaction Temperature: Lowering the reaction temperature can help to control the rate of chlorination and improve selectivity for the monochlorinated product. A study on the non-catalytic side-chain chlorination of 2-chloro-5-methylpyridine found that a reaction temperature of 135-140°C provided a high selectivity of 93.3% for the desired monochlorinated product.[1] Monitor Reaction Progress: Use in-process controls (e.g., GC, HPLC) to monitor the consumption of the starting material and the formation of the desired product and byproducts. Stop the reaction once the optimal conversion has been reached to prevent further chlorination. |
| IMP-002 | Presence of isomeric dichlorinated pyridines (e.g., 2,5-dichloro-3-(chloromethyl)pyridine). | Lack of Regioselectivity in Ring Chlorination: The chlorination of the pyridine ring may not be completely selective for the 3-position. The choice of catalyst and reaction conditions plays a crucial role in directing the chlorination to the desired position. | Catalyst Selection: For the ring chlorination step, specific catalysts can enhance regioselectivity. For instance, the use of antimony trichloride has been reported as a catalyst for "on-ring chlorination".[2] Other catalysts like tungsten hexachloride (WCl6) have also been mentioned for this purpose.[3] Temperature Control: The temperature of the ring chlorination step is critical. Different temperatures can favor the formation of different isomers. The chlorination of pyridine derivatives is known to be temperature-dependent. |
| IMP-003 | Formation of 2,3-dichloro-5-(hydroxymethyl)pyridine. | Hydrolysis of the Chloromethyl Group: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water or other nucleophiles. This can occur during the reaction if there is moisture in the reagents or solvent, or during work-up if the pH and temperature are not controlled. | Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen, argon) to exclude atmospheric moisture. Controlled Work-up: During the work-up procedure, if an aqueous quench is necessary, it should be performed at a low temperature and the pH should be carefully controlled to remain neutral or slightly acidic to minimize hydrolysis. The rate of hydrolysis of similar chlorinated pyridines is known to be slower in acidic conditions.[4] |
| IMP-004 | Incomplete conversion of 2-chloro-5-methylpyridine. | Insufficient Chlorinating Agent or Inefficient Initiation: The radical chlorination of the side chain may not go to completion if there is an insufficient amount of the chlorinating agent or if the radical initiation is not efficient. | Molar Ratio of Chlorinating Agent: Ensure a sufficient molar equivalent of the chlorinating agent is used. Effective Radical Initiation: For photochemical reactions, ensure the UV lamp is of the appropriate wavelength and intensity. For chemical initiation, use an appropriate radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[5][6] The concentration of the initiator may need to be optimized. |
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should be concerned about in the synthesis of this compound?
A1: The main impurities to monitor are over-chlorinated byproducts at the 5-position methyl group, such as 2,3-dichloro-5-(dichloromethyl)pyridine and 2,3-dichloro-5-(trichloromethyl)pyridine. Other significant impurities can include isomers from non-selective ring chlorination and the hydrolysis product, 2,3-dichloro-5-(hydroxymethyl)pyridine.
Q2: How can I improve the selectivity for monochlorination of the methyl group?
A2: To favor monochlorination, you should carefully control the stoichiometry of your chlorinating agent, optimize the reaction temperature (lower temperatures generally favor monochlorination), and monitor the reaction closely to stop it at the optimal point. One study demonstrated a selectivity of 93.3% for 2-chloro-5-chloromethylpyridine at a reaction temperature of 135-140°C.[1]
Q3: What is the role of a catalyst in the ring chlorination step?
A3: Catalysts are used to improve the rate and regioselectivity of the chlorination on the pyridine ring. Lewis acid catalysts such as antimony trichloride[2] and tungsten hexachloride[3] can direct the incoming chlorine atom to the desired 3-position, thus minimizing the formation of other isomers.
Q4: My reaction is stalling and I have incomplete conversion of the starting material. What should I do?
A4: Incomplete conversion can be due to several factors. Check the purity and amount of your chlorinating agent and radical initiator (if applicable). Ensure your reaction is being conducted at the optimal temperature for the specific chlorination method you are using. For side-chain chlorination, the formation of HCl as a byproduct can sometimes inhibit the reaction; some methods utilize a base to neutralize the HCl as it is formed.[5][7]
Q5: I am observing the formation of a hydroxylated impurity. How can I prevent this?
A5: The formation of 2,3-dichloro-5-(hydroxymethyl)pyridine is due to the hydrolysis of the chloromethyl group. To prevent this, it is crucial to maintain anhydrous reaction conditions. Use dry solvents and reagents and conduct the reaction under an inert atmosphere. During the work-up, avoid prolonged exposure to water and basic conditions.
Experimental Protocols
Protocol 1: Non-Catalytic Side-Chain Chlorination of 2-Chloro-5-methylpyridine
This protocol is based on a non-catalytic thermal chlorination method.[1]
Materials:
-
2-chloro-5-methylpyridine (1.0 eq)
-
p-Chlorobenzotrifluoride (solvent)
-
Chlorine gas
Procedure:
-
In a four-necked flask equipped with a reflux condenser, thermometer, and gas inlet, charge 2-chloro-5-methylpyridine and p-chlorobenzotrifluoride.
-
Stir the mixture and heat to 80°C.
-
Begin bubbling chlorine gas through the solution while continuing to heat to the target reaction temperature of 135-140°C.
-
Monitor the reaction progress by GC analysis. The reaction should be stopped when the mass fraction of 2-chloro-5-(dichloromethyl)pyridine reaches approximately 3% to maximize the yield of the desired monochlorinated product.
-
Once the reaction is complete, stop the chlorine flow and allow the mixture to cool to room temperature.
-
The product mixture can then be purified by fractional distillation under reduced pressure.
Quantitative Data from a Representative Experiment: [1]
| Parameter | Value |
| Starting Material Conversion | 47.3% |
| Selectivity for 2-chloro-5-(chloromethyl)pyridine | 93.3% |
| Yield of 2-chloro-5-(chloromethyl)pyridine | 91.2% |
| Purity after distillation | 98.7% |
Protocol 2: Ring Chlorination of 2-chloro-5-(trichloromethyl)pyridine
This protocol is based on a catalyzed ring chlorination.[3]
Materials:
-
2-chloro-5-(trichloromethyl)pyridine (1.0 eq)
-
Tungsten hexachloride (WCl6) (catalyst)
-
Chlorine gas
Procedure:
-
In a suitable high-temperature reactor, charge 2-chloro-5-(trichloromethyl)pyridine and the WCl6 catalyst.
-
Heat the reaction mixture to 175°C.
-
Introduce chlorine gas into the reactor.
-
Maintain the reaction at 175°C for approximately 6 hours.
-
Monitor the reaction for the formation of 2,3-dichloro-5-(trichloromethyl)pyridine.
-
After the reaction is complete, cool the mixture and purify the product, for example, by distillation.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationships of common impurity formation pathways.
References
- 1. xdnyqk.com [xdnyqk.com]
- 2. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Scale-Up of 2,3-Dichloro-5-(chloromethyl)pyridine Production
Welcome to the technical support center for the synthesis and scale-up of 2,3-Dichloro-5-(chloromethyl)pyridine (DCMP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of this key chemical intermediate. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to support your process development and scale-up activities.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the critical step of selective monochlorination of the methyl group on the 2,3-dichloropyridine ring.
Q1: My reaction is resulting in a low yield of the desired this compound and a high proportion of unreacted 2,3-dichloro-5-methylpyridine. What are the likely causes and how can I improve conversion?
A1: Low conversion is a common issue and can often be attributed to several factors:
-
Insufficient Initiator Concentration: The free-radical chlorination of the methyl group requires an effective radical initiator. If the concentration is too low, the reaction will be slow and incomplete.
-
Low Reaction Temperature: The rate of radical formation and propagation is highly dependent on temperature. If the temperature is too low, the reaction may not proceed at a reasonable rate.
-
Inadequate Mixing: In a scaled-up reaction, poor mixing can lead to localized "hot spots" and areas of low reagent concentration, resulting in incomplete reaction.
-
Presence of Inhibitors: Certain impurities in the starting materials or solvent can act as radical scavengers, inhibiting the chlorination reaction.
Troubleshooting Steps:
-
Increase Initiator Concentration: Gradually increase the molar ratio of the radical initiator (e.g., AIBN or benzoyl peroxide) to the starting material.
-
Optimize Reaction Temperature: Carefully increase the reaction temperature in small increments. Monitor the reaction progress closely by GC to find the optimal balance between reaction rate and selectivity.
-
Improve Agitation: Ensure that the reactor's agitation system is providing sufficient mixing for the scale of the reaction.
-
Purify Starting Materials: If inhibitor presence is suspected, purify the 2,3-dichloro-5-methylpyridine and the solvent before use.
Q2: I am observing significant amounts of di- and trichlorinated byproducts (2,3-dichloro-5-(dichloromethyl)pyridine and 2,3-dichloro-5-(trichloromethyl)pyridine). How can I improve the selectivity for the monochlorinated product?
A2: Over-chlorination is a primary challenge in the synthesis of DCMP. The formation of di- and trichlorinated species is a result of the radical chlorination process continuing beyond the desired monochlorination.
Troubleshooting Steps:
-
Control the Stoichiometry of the Chlorinating Agent: Use a precise molar equivalent of the chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide) relative to the 2,3-dichloro-5-methylpyridine. A slight excess may be necessary to drive the reaction to completion, but a large excess will favor over-chlorination.
-
Monitor the Reaction Closely: Implement in-process controls (e.g., GC analysis) to monitor the disappearance of the starting material and the appearance of the desired product and byproducts. Quench the reaction once the optimal conversion to the monochlorinated product is achieved.
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of over-chlorination. Experiment with slightly lower temperatures to favor monochlorination.
-
Consider a Milder Chlorinating Agent: If using a highly reactive chlorinating agent like chlorine gas, consider switching to a milder and more selective reagent such as N-chlorosuccinimide (NCS).
Q3: The reaction is proceeding very slowly, and upon scaling up, the reaction time has increased significantly. What can I do to improve the reaction rate?
A3: A slow reaction rate upon scale-up can be due to a number of factors, including mass transfer limitations and inefficient initiation.
Troubleshooting Steps:
-
Increase Agitation Speed: Improved mixing can enhance the mass transfer of reactants and improve the overall reaction rate.
-
Increase Initiator Concentration: As with low conversion, a higher concentration of the radical initiator can lead to a faster reaction rate.
-
Optimize Temperature: A modest increase in temperature can significantly increase the reaction rate. However, this must be balanced with the risk of decreased selectivity.
-
Consider Photochemical Initiation: If using thermal initiators, switching to a photochemical initiation method (e.g., using a UV lamp) could provide a more controlled and efficient initiation, potentially leading to a faster and more selective reaction.
Q4: After the reaction, I am having difficulty separating the desired this compound from the di- and trichlorinated byproducts. What purification strategies are recommended?
A4: The separation of chlorinated pyridines can be challenging due to their similar physical properties.
Troubleshooting Steps:
-
Fractional Distillation under Reduced Pressure: This is the most common method for purifying chlorinated pyridines. A high-efficiency distillation column is necessary to achieve good separation. The process should be carried out under reduced pressure to avoid thermal decomposition of the products.
-
Crystallization: If the desired product is a solid at a certain temperature and the byproducts remain as oils, fractional crystallization can be an effective purification method.
-
Preparative Chromatography: For smaller scales or for achieving very high purity, preparative liquid chromatography can be used. However, this method is often not economically viable for large-scale production.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield and selectivity of this compound production. This data is qualitative and intended to guide optimization efforts.
| Parameter | Impact on Yield of DCMP | Impact on Selectivity for DCMP | Potential Negative Consequences of Incorrect a |
| Reaction Temperature | Increases with temperature up to an optimum, then may decrease due to degradation. | Generally decreases with increasing temperature, favoring over-chlorination. | High temperatures can lead to excessive byproduct formation and thermal decomposition. |
| Chlorinating Agent Stoichiometry | Increases with stoichiometry up to an optimum. | High stoichiometry significantly decreases selectivity, leading to over-chlorination. | A large excess of chlorinating agent is wasteful and increases the purification burden. |
| Initiator Concentration | Increases with concentration up to an optimum. | Can decrease at very high concentrations due to complex side reactions. | High initiator concentrations can be a safety hazard and may lead to runaway reactions. |
| Reaction Time | Increases with time, but will plateau. | Decreases with extended reaction times as the desired product is converted to byproducts. | Long reaction times can lead to product degradation and increased byproduct formation. |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound. Note: This is a representative protocol and should be optimized for specific laboratory or plant conditions.
Synthesis of this compound via Free-Radical Chlorination
Materials:
-
2,3-Dichloro-5-methylpyridine
-
Chlorinating agent (e.g., Sulfuryl chloride or N-Chlorosuccinimide)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., Chlorobenzene or Dichloromethane)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, condenser, thermometer, and an inert gas inlet, charge the 2,3-dichloro-5-methylpyridine and the anhydrous solvent.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can interfere with free-radical reactions.
-
Heating: Heat the reaction mixture to the desired temperature (typically between 60-80°C, depending on the solvent and initiator).
-
Addition of Reagents: In a separate vessel, prepare a solution of the chlorinating agent and the radical initiator in the anhydrous solvent. Add this solution to the reaction vessel dropwise over a period of time.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC). The reaction should be monitored for the disappearance of the starting material and the formation of the desired product and any byproducts.
-
Quenching: Once the desired level of conversion is reached, cool the reaction mixture and quench any remaining chlorinating agent. This can be done by carefully adding a reducing agent solution (e.g., sodium bisulfite).
-
Work-up: Wash the organic layer with water and then with a brine solution. Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation under high vacuum.
Visualizations
Synthesis Pathway of this compound
Caption: A simplified diagram illustrating the common synthetic routes to this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and address low yields in the synthesis of this compound.
side reactions of 2,3-Dichloro-5-(chloromethyl)pyridine and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dichloro-5-(chloromethyl)pyridine. The information provided addresses common side reactions and offers strategies to avoid them, ensuring a higher yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The most prevalent side reactions are over-chlorination and the formation of isomers. Over-chlorination can occur on both the pyridine ring and the chloromethyl group, leading to the formation of polychlorinated pyridines and a trichloromethyl group, respectively. Isomerization can result in the chlorine atoms being positioned at different locations on the pyridine ring.
Q2: What are the primary impurities found in a typical reaction mixture?
A2: Common impurities include under-chlorinated precursors like 2-chloro-5-(chloromethyl)pyridine, over-chlorinated byproducts such as 2,3,6-trichloro-5-(chloromethyl)pyridine, and isomers like 2,6-dichloro-5-(chloromethyl)pyridine. Additionally, products from the over-chlorination of the methyl group, such as 2,3-dichloro-5-(dichloromethyl)pyridine and 2,3-dichloro-5-(trichloromethyl)pyridine, can also be present.
Q3: How can I monitor the progress of the reaction and the formation of side products?
A3: Gas chromatography (GC) is a commonly used method to monitor the reaction progress and quantify the formation of the desired product and various impurities. This technique allows for the timely quenching of the reaction to maximize the yield of this compound and minimize the formation of over-chlorinated byproducts.
Q4: Are there any specific catalysts that can improve the selectivity of the reaction?
A4: Yes, catalysts can play a crucial role in improving reaction selectivity. For the chlorination of the pyridine ring, Lewis acids like iron(III) chloride (FeCl₃) or antimony trichloride (SbCl₃) are often used.[1] The choice of catalyst and its concentration can significantly influence the product distribution. For the chlorination of the methyl group, radical initiators are typically employed.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction (under-chlorination). | Increase reaction time or temperature. Ensure an adequate amount of the chlorinating agent is used. Monitor the reaction progress using GC to determine the optimal reaction time. |
| Formation of significant amounts of over-chlorinated byproducts. | Reduce the amount of chlorinating agent or lower the reaction temperature.[2] The molar ratio of the reactants is a critical parameter to control.[2] | |
| High levels of polychlorinated pyridine impurities | Excessive chlorination of the pyridine ring. | Optimize the catalyst concentration and type. Control the reaction temperature and the rate of addition of the chlorinating agent. |
| Presence of 2,3-dichloro-5-(trichloromethyl)pyridine impurity | Over-chlorination of the chloromethyl group. | This is a common issue when starting from 3-picoline, as the chlorination is a sequential radical reaction.[3] Careful control of the chlorinating agent stoichiometry and reaction time is crucial. If this impurity is difficult to avoid, a subsequent selective reduction of the trichloromethyl group might be necessary. |
| Formation of undesired isomers | Non-selective chlorination. | The choice of catalyst and solvent can influence the regioselectivity of the chlorination. A thorough literature review for catalysts promoting the desired isomer is recommended. Purification through distillation or chromatography might be necessary to separate the isomers. |
| Difficult purification of the final product | Presence of multiple byproducts with similar physical properties. | Optimize the reaction conditions to minimize the formation of impurities. Employ fractional distillation under reduced pressure or column chromatography for purification. Recrystallization can also be an effective purification method if a suitable solvent is found. |
Experimental Protocols
General Protocol for the Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine (a precursor to this compound)
This protocol is based on the chlorination of 2-chloro-5-(trichloromethyl)pyridine, a common intermediate.
Materials:
-
2-chloro-5-(trichloromethyl)pyridine
-
Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)
-
Catalyst (e.g., iron(III) chloride, molybdenum compounds, tungsten compounds, or ruthenium compounds)
-
Solvent (if applicable, e.g., carbon tetrachloride)
Procedure:
-
In a suitable reactor, charge the 2-chloro-5-(trichloromethyl)pyridine and the catalyst.
-
Heat the reaction mixture to the desired temperature, typically between 70°C and 250°C.
-
Introduce the chlorinating agent into the reactor. The reaction can be carried out at atmospheric or elevated pressure.[3]
-
Monitor the reaction progress by GC analysis.
-
Once the desired conversion is achieved, stop the addition of the chlorinating agent and cool the reaction mixture.
-
Work up the reaction mixture, which may involve neutralizing any remaining acid and separating the organic phase.
-
Purify the crude product by distillation under reduced pressure or by chromatography to obtain 2,3-dichloro-5-(trichloromethyl)pyridine.
Visualizing Reaction Pathways and Workflows
To better understand the reaction dynamics and experimental procedures, the following diagrams illustrate the key relationships and steps.
Caption: Logical relationship between reaction conditions and the formation of side products.
Caption: A typical experimental workflow for the synthesis and purification of this compound.
References
- 1. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,3-Dichloro-5-(chloromethyl)pyridine and Related Compounds
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the synthesis of 2,3-Dichloro-5-(chloromethyl)pyridine and its key derivative, 2,3-dichloro-5-(trichloromethyl)pyridine. The information is tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce the 2,3-dichloro-5-(substituted methyl)pyridine scaffold?
A1: The primary methods involve the high-temperature chlorination of various pyridine-based starting materials. A key intermediate in many syntheses is 2,3-dichloro-5-(trichloromethyl)pyridine, which can be synthesized from precursors like nicotinic acid, 3-picoline, or 2-chloro-5-(chloromethyl)pyridine.[1][2][3] The synthesis often involves multiple chlorination steps: first on the methyl group and then on the pyridine ring.
Q2: How does temperature influence the synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine?
A2: Temperature is a critical parameter that significantly affects reaction rate and product distribution. Higher temperatures, often ranging from 120°C to 250°C, are generally required to achieve effective chlorination of both the methyl group and the pyridine ring.[4][5] For instance, the conversion of nicotinic acid can be conducted at temperatures between 120°C and 210°C.[4][5] An exothermic reaction can be observed around 130°C, leading to a rapid increase in temperature and pressure.[5]
Q3: What is the role of pressure in these chlorination reactions?
A3: Pressure is a key factor, primarily influenced by the generation of HCl gas as a byproduct and the addition of chlorine gas. Reactions are typically performed in sealed autoclaves to manage the pressure, which can range from 3 to 37 bar.[4][5] Controlling the pressure, often by periodically venting HCl gas through a scrubber, is crucial for driving the reaction to completion and ensuring safety.[4][5] For example, in some procedures, the pressure is maintained between 12 and 16 bar.[4]
Q4: What catalysts are effective for the synthesis?
A4: Various catalysts can be employed to improve reaction yield and selectivity. These include metal-based catalysts such as those containing molybdenum, tungsten, or ruthenium compounds for the chlorination of 2-chloro-5-trichloromethylpyridine. Iron(III) chloride is also used in subsequent conversion steps.[4] For the on-ring chlorination step, antimony trichloride has been shown to be an effective catalyst.[6]
Q5: What are the common byproducts, and how can their formation be minimized?
A5: A common byproduct is 2-chloro-5-(trichloromethyl)pyridine, which is an intermediate in the formation of the desired 2,3-dichloro-5-(trichloromethyl)pyridine.[2] The ratio of these two compounds depends on the reaction conditions.[2] To minimize the intermediate, a secondary chlorination step can be performed, often in a one-pot process, to drive the reaction to the desired di-chloro product.[2]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Yield of Desired Product | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. For example, a reaction at 180°C might take 144 hours, while at 210°C it could be complete in 16 hours.[4][5] 2. Suboptimal Pressure: Failure to maintain adequate pressure can slow down the reaction. 3. Catalyst Inactivity: The chosen catalyst may be inefficient or degraded. | 1. Optimize Temperature and Time: Increase the reaction temperature or extend the reaction time based on experimental data. Monitor reaction progress using GC analysis.[5] 2. Maintain Pressure: Ensure the autoclave is properly sealed. Periodically remove HCl gas to keep the pressure within the optimal range (e.g., 12-16 bar).[4] 3. Select Appropriate Catalyst: Consider using catalysts like molybdenum, tungsten, or antimony compounds to improve efficiency.[6] |
| High Levels of Intermediates (e.g., 2-chloro-5-(trichloromethyl)pyridine) | 1. Insufficient Chlorination: The on-ring chlorination may be incomplete. | 1. Perform a Secondary Chlorination: After the initial reaction, add more chlorine gas (Cl₂) and continue heating to convert the intermediate to the final product.[2] This can often be done in the same reaction vessel. |
| Uncontrolled Exotherm and Pressure Spike | 1. Rapid Heating or Reactant Addition: An exothermic reaction can occur, particularly when chlorinating nicotinic acid with phosphorus pentachloride around 130°C.[4][5] | 1. Controlled Heating: Increase the temperature gradually, especially around the point where an exotherm is expected. 2. Use a Jacketed Reactor: Employ a cooling/heating circulator to maintain better control over the reaction temperature.[4][5] |
Data Presentation: Reaction Conditions
Table 1: Synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine from Nicotinic Acid
| Starting Material | Chlorinating Agents | Temperature (°C) | Pressure (bar) | Time (h) | Yield | Reference |
| Nicotinic Acid | PCl₃, Cl₂ | 120 → 180 | 3 → 12-16 | 144 | Not specified | [4][5] |
| Nicotinic Acid | PCl₃, Cl₂ | 80 → 165 | Up to 15 | 114 | 65% | [2] |
| Nicotinic Acid | PCl₅ | 130 → 210 | 2 → 37 | 14 | 60% | [4][5] |
Table 2: Chlorination of 2-chloro-5-(trichloromethyl)pyridine
| Starting Material | Chlorinating Agent | Catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Reference |
| 2-chloro-5-(trichloromethyl)pyridine | Cl₂ | Mo, W, or Ru compounds | 70 - 250 | Not specified | Not specified | |
| 2-chloro-5-(trichloromethyl)pyridine | Cl₂ | None specified | 130 | < 15 | 2 - 4 | [5] |
Experimental Protocols
Protocol 1: Synthesis from Nicotinic Acid using PCl₃ and Cl₂
-
Reactor Setup: Charge a 0.5 L jacketed autoclave equipped with a cooling-heating circulator with nicotinic acid (50 g, 0.4 mole) and phosphorous trichloride (223 g, 1.6 mole).[4][5]
-
Initial Chlorination: Adjust the reaction mixture temperature to 120°C. Add chlorine gas (115 g, 1.6 mole) to the headspace from a pressure bottle. Maintain the temperature between 120°C and 140°C using the cooling circulator. The pressure will be around 3 bar.[4][5]
-
Heating and Pressure Management: Increase the temperature to 180°C and maintain for 144 hours. Note: at 210°C, the reaction may complete in 16 hours. During this period, periodically remove HCl gas through a scrubber to keep the pressure between 12 and 16 bar.[4][5]
-
Workup: Cool the autoclave to 25°C and vent through a caustic lye scrubber. Heat the resulting solution to reflux to recover excess phosphorous trichloride by distillation.
-
Secondary Chlorination: Close the autoclave again and add another portion of chlorine gas (50 g, 0.5 mole) at room temperature. Heat the mixture to 130°C, keeping the pressure below 15 bar by removing HCl. The reaction is typically complete when the pressure stabilizes (2-4 hours).[5]
-
Isolation: Cool the autoclave. Transfer the reaction mixture to a round-bottomed flask and remove phosphoryl chloride by distillation to obtain the crude product.
Visualizations
Caption: General workflow for the synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine.
Caption: Influence of temperature and pressure on key reaction outcomes.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
Technical Support Center: Catalyst Deactivation in 2,3-Dichloro-5-(chloromethyl)pyridine Synthesis
Disclaimer: Information on catalyst deactivation for the synthesis of 2,3-dichloro-5-(chloromethyl)pyridine is not extensively available in public literature. The following guide is based on established principles of catalyst deactivation in related chlorination and chloromethylation reactions of aromatic and heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for the synthesis of this compound and its precursors?
A1: The synthesis of chlorinated pyridine derivatives often involves multiple steps. For the chlorination of the pyridine ring, catalysts can include Lewis acids such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and molybdenum, tungsten, or ruthenium compounds.[1] For the chloromethylation step, common catalysts are zinc chloride (ZnCl₂) and other halomethylation catalysts.[2] Supported metal catalysts, like palladium on a support, are also used in vapor-phase chlorination processes.[3][4]
Q2: What are the primary signs of catalyst deactivation in my reaction?
A2: The most common indicators of catalyst deactivation include:
-
Decreased Conversion: A noticeable drop in the consumption of your starting material over time.
-
Reduced Selectivity: An increase in the formation of unwanted byproducts.
-
Increased Reaction Time: The reaction takes longer to reach the desired conversion level.
-
Change in Catalyst Appearance: The catalyst may change color, often darkening due to the formation of carbonaceous deposits (coke).[5]
-
Increased Pressure Drop: In fixed-bed reactors, an accumulation of coke or polymeric material can obstruct the catalyst bed, leading to a higher pressure drop.[6]
Q3: What are the main causes of catalyst deactivation in this type of synthesis?
A3: The main deactivation pathways are typically:
-
Coking/Fouling: This is the deposition of carbonaceous materials (coke) or heavy polymers on the catalyst surface.[6][7] In chlorination reactions, both reactants and products can act as coke precursors.[8]
-
Poisoning: Strong adsorption of impurities or reaction byproducts onto the active sites of the catalyst. Common poisons for metal and acid catalysts include water, sulfur, and nitrogen-containing compounds.[9] The pyridine nitrogen itself or the generated hydrogen chloride (HCl) can also interact strongly with catalyst sites, leading to deactivation.[10]
-
Sintering: At high reaction temperatures, small metal crystallites on a supported catalyst can migrate and agglomerate into larger crystals. This reduces the active surface area of the catalyst.[8]
Q4: Can a deactivated catalyst be regenerated?
A4: Yes, in many cases, catalyst regeneration is possible. The appropriate method depends on the cause of deactivation:
-
For Coking: A common method is controlled oxidation (calcination) where the catalyst is heated in a stream of air or a dilute oxygen/inert gas mixture to burn off the carbon deposits.[5][11]
-
For Poisoning: If the poison is reversibly adsorbed, it may be removed by treating the catalyst at a high temperature under a flow of inert gas or hydrogen. For some Lewis acid catalysts, activity can be restored by adding fresh catalyst or a regenerating agent.[2][12]
-
For Sintering: Sintering is generally an irreversible process.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation.
| Observed Problem | Potential Cause | Suggested Solution & Diagnostic Steps |
| Rapid loss of activity (within a single run) | Catalyst Poisoning | 1. Check Feed Purity: Analyze reactants and solvents for impurities, especially water, sulfur, or other nitrogen-containing compounds. Lewis acid catalysts are particularly sensitive to moisture.[5][9] 2. Product Inhibition: The product or HCl byproduct may be strongly adsorbing to the catalyst. Consider operating at a lower conversion per pass and recycling the unreacted starting material. |
| Gradual loss of activity over multiple runs | Coking/Fouling | 1. Optimize Temperature: High temperatures can accelerate coke formation.[6] Try reducing the reaction temperature while maintaining an acceptable reaction rate. 2. Adjust Reactant Ratios: A high molar ratio of chlorine to pyridine has been noted in some chlorination processes and could influence coking rates.[8] 3. Implement Regeneration: Develop a regeneration protocol, such as controlled oxidation, to remove coke deposits between runs (See Experimental Protocol 2). |
| Decline in selectivity, increase in byproducts | Coke formation on specific sites or change in active sites | 1. Characterize Spent Catalyst: Use techniques like Temperature Programmed Oxidation (TPO) to analyze the nature of the coke. 2. Modify Catalyst: Consider a catalyst with different acidity or pore structure that may be less prone to byproduct formation. |
| Irreversible loss of activity after regeneration | Sintering or Structural Collapse | 1. Check Regeneration Temperature: Ensure the regeneration temperature does not exceed the thermal stability limit of the catalyst support. High temperatures during oxidative regeneration can cause sintering.[11] 2. Alternative Catalyst: The catalyst may not be robust enough for the reaction conditions. Investigate alternative catalysts with higher thermal stability. |
Quantitative Data Summary
The following table summarizes typical operational parameters found in the literature for related vapor-phase chlorination of pyridine derivatives. These values can serve as a starting point for process optimization.
| Parameter | Value Range | Context / Reaction | Reference |
| Reaction Temperature | 175 - 400 °C | Vapor-phase chlorination of β-picoline | [3] |
| Preferred Temperature | 250 - 350 °C | Vapor-phase chlorination of β-picoline | [3] |
| Chlorine/Pyridine Mole Ratio | 8 - 12 | Study on pyridine chlorination kinetics | [8] |
| Catalyst Contact Time | 0.5 - 15 seconds | Vapor-phase chlorination of β-picoline | [3] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Activity Testing (Vapor-Phase)
This protocol describes a general method for evaluating catalyst performance in a fixed-bed reactor system.
-
Catalyst Loading:
-
Accurately weigh a specific amount of the catalyst (e.g., 5-10 g).
-
Load the catalyst into a tubular reactor (e.g., quartz or stainless steel), securing it with quartz wool plugs. The catalyst bed should be of a known length and volume.[4]
-
-
System Purge and Pre-treatment:
-
Assemble the reactor in a tube furnace.
-
Purge the system with an inert gas (e.g., nitrogen) for 30-60 minutes to remove air and moisture.
-
If required, pre-treat the catalyst according to the manufacturer's or literature specifications (e.g., reduction in a hydrogen flow at a specific temperature).
-
-
Reaction Initiation:
-
Heat the reactor to the desired reaction temperature (e.g., 250-350 °C) under the inert gas flow.[3]
-
Vaporize the pyridine substrate by passing a carrier gas through a heated saturator containing the liquid reactant.
-
Introduce the vaporized substrate and chlorine gas into the reactor at precisely controlled flow rates using mass flow controllers.
-
-
Sample Collection and Analysis:
-
Allow the reaction to stabilize for a period (e.g., 30 minutes).
-
The reactor effluent is passed through a condenser or a cold trap to collect the liquid products.
-
Gaseous byproducts (like HCl) can be scrubbed using a basic solution.
-
Collect liquid samples periodically (e.g., every hour) to monitor catalyst activity over time.
-
Analyze the samples using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the selectivity towards this compound and other byproducts.
-
Protocol 2: Catalyst Regeneration by Controlled Oxidation (for Coking)
This protocol is for removing carbonaceous deposits from a deactivated catalyst.
-
Feed Stoppage and Purge:
-
Stop the flow of all reactants to the reactor.
-
Purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 30-60 minutes to remove any adsorbed hydrocarbons.
-
-
Oxidation Step:
-
While maintaining a flow of inert gas, slowly introduce a controlled amount of air or a mixture of O₂/N₂ (typically 1-5% O₂) into the gas stream. Caution: The oxidation of coke is highly exothermic and can lead to thermal runaways. The oxygen concentration must be kept low and increased gradually.
-
Maintain the catalyst bed temperature within a safe range (e.g., 400-550 °C), ensuring it does not exceed the catalyst's thermal stability limit.[5]
-
Monitor the reactor outlet for the formation of CO₂ and CO, which indicates the combustion of coke. The end of the regeneration process is typically marked by the cessation of CO₂/CO evolution.
-
-
Final Purge and Restart:
-
Once regeneration is complete, switch off the oxygen supply and purge the reactor with inert gas to remove all traces of oxygen.
-
The catalyst can then be cooled down or re-introduced to reaction conditions as described in Protocol 1.
-
Visualizations
Below are diagrams illustrating key workflows and concepts related to catalyst deactivation.
References
- 1. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. US3311602A - Process for the chloromethylation of aromatic hydrocarbons - Google Patents [patents.google.com]
- 3. EP1740543B1 - Vapor phase catalytic chlorination of beta-picoline - Google Patents [patents.google.com]
- 4. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. What is coke formation on catalysts and how is it minimized? [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. Chlorine–nickel interactions in gas phase catalytic hydrodechlorination: catalyst deactivation and the nature of reactive hydrogen - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
Comparison of Analytical Methods for the Quantification of 2,3-Dichloro-5-(chloromethyl)pyridine
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 2,3-Dichloro-5-(chloromethyl)pyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The selection of an appropriate analytical technique is critical for ensuring product quality, monitoring reaction progress, and performing impurity profiling. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
The primary analytical techniques suitable for the quantification of this compound and its related impurities are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Gas Chromatography (GC) is also a viable technique, particularly for purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC with UV detection is a suitable method. While a specific method for this compound is not extensively detailed in publicly available literature, methods for structurally similar compounds, such as 2-chloro-5-(trichloromethyl)pyridine and its by-products, provide a strong basis for method development. An article on the HPLC determination of 2-chloro-5-trichloromethylpyridine (TCMP) also describes the simultaneous analysis of its by-products, including 2-chloro-5-(chloromethyl)pyridine (referred to as CCMP in the study)[1].
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, especially at trace levels, LC-MS/MS is the method of choice. This technique is particularly valuable for the analysis of genotoxic impurities, where very low detection limits are required. Validated LC-MS/MS methods have been developed for other chloromethyl pyridine derivatives, which can be readily adapted for this compound[2][3][4]. These methods offer superior sensitivity and specificity compared to HPLC-UV.
Gas Chromatography (GC)
Gas chromatography is a suitable technique for the analysis of volatile compounds like this compound. It is often used for purity assessments of this compound and its precursors, such as 2-chloro-5-(chloromethyl)pyridine[5][6]. While detailed quantitative methods are not as readily available in the literature as for HPLC and LC-MS/MS, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can provide excellent resolution and sensitivity.
Quantitative Data Comparison
The following tables summarize the performance characteristics of the different analytical methods. It is important to note that the data for the HPLC method is based on the analysis of a closely related compound and its by-products, and the LC-MS/MS data is based on validated methods for other chloromethyl pyridine derivatives. These values should serve as a strong starting point for the validation of a method specific to this compound.
Table 1: HPLC Method Performance (Adapted from a method for a related compound)[1]
| Parameter | Performance |
| Linearity Range | 0.004 - 0.020 mg/L |
| Correlation Coefficient (r) | 0.9984 |
| Average Recovery | 99.05% |
| Limit of Detection (LOD) | Not Specified |
| Limit of Quantification (LOQ) | Not Specified |
Table 2: LC-MS/MS Method Performance (Based on a method for a related chloromethyl pyridine)[2][4]
| Parameter | Performance |
| Linearity Range | Not Specified |
| Correlation Coefficient (r) | >0.99 |
| Limit of Detection (LOD) | Not Specified |
| Limit of Quantification (LOQ) | 0.3 ppm |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol (Adapted Method)
This protocol is adapted from a validated method for the analysis of 2-chloro-5-trichloromethylpyridine and its by-products[1].
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Zorbax Eclipse XDB-C18[1].
-
Mobile Phase: A mixture of acetonitrile and water in a 30:70 ratio[1].
-
Flow Rate: 1.0 mL/min[1].
-
Detection: UV at 240 nm[1].
-
Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Protocol (Template Method)
This protocol is based on a validated method for the trace analysis of a genotoxic chloromethyl pyridine impurity[2][4].
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Hypersil BDS C18, 50 mm x 4.6 mm, 3 µm particle size[2][4].
-
Mobile Phase: A buffer of 10 mM ammonium acetate in water and acetonitrile, run in a gradient or isocratic mode. A typical starting ratio could be 79:21 (buffer:acetonitrile)[2][4].
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound.
Visualizations
Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of this compound using HPLC.
Caption: A generalized workflow for the HPLC quantification of this compound.
Logical Relationship of Analytical Techniques
This diagram shows the relationship between the different analytical techniques and their primary applications for the analysis of this compound.
Caption: Relationship between analytical methods for this compound analysis.
References
- 1. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 2. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2-Chloro-5-(chloromethyl)pyridine, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2,3-Dichloro-5-(chloromethyl)pyridine
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chlorinated pyridine derivatives, understanding the intricacies of mass spectrometry (MS) is paramount for accurate characterization and quantification. This guide provides a comprehensive comparison of mass spectrometric approaches for the analysis of 2,3-Dichloro-5-(chloromethyl)pyridine, a key intermediate in the production of various agrochemicals. Due to the limited availability of direct experimental data for this specific compound, this guide leverages predictive analysis based on the known fragmentation patterns of structurally related molecules to offer valuable insights into its mass spectrometric behavior.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation
Electron Ionization (EI) is a hard ionization technique commonly employed in Gas Chromatography-Mass Spectrometry (GC-MS). It typically induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. For this compound, the fragmentation is predicted to proceed through several key pathways, influenced by the presence of the pyridine ring, chlorine substituents, and the chloromethyl group.
The molecular ion peak ([M]⁺˙) for this compound would appear at a mass-to-charge ratio (m/z) of 195, with characteristic isotopic peaks at m/z 197 and 199 due to the presence of three chlorine atoms. The major fragmentation pathways are anticipated to involve the loss of a chlorine radical from the chloromethyl group, cleavage of the C-C bond between the pyridine ring and the chloromethyl group, and the loss of a chlorine radical from the pyridine ring.
A significant fragmentation pathway is the loss of the chloromethyl radical, leading to a dichloropyridine cation. Subsequent loss of a chlorine radical or rearrangement can also occur. Another prominent fragmentation is the loss of a chlorine radical from the molecular ion, followed by rearrangement to a stable tropylium-like ion, a common feature in the mass spectra of benzyl halides.
Comparison of Analytical Platforms: GC-MS vs. LC-MS/MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the presence of isomers or impurities.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their polarity and other physicochemical properties. |
| Ionization | Typically hard ionization (e.g., Electron Ionization - EI), leading to extensive fragmentation and detailed structural information. | Typically soft ionization (e.g., Electrospray Ionization - ESI), often preserving the molecular ion, with fragmentation induced in the collision cell. |
| Sensitivity | Generally good, but can be limited by thermal degradation of the analyte. | Often provides higher sensitivity, especially for polar and thermally labile compounds. |
| Selectivity | High, especially with high-resolution mass analyzers. | Very high, particularly in Multiple Reaction Monitoring (MRM) mode, which reduces matrix interference. |
| Sample Derivatization | May be required to increase volatility and thermal stability. | Generally not required for polar compounds. |
| Throughput | Can be high for routine analysis. | Can be high, with fast chromatography methods available. |
| Cost | Generally lower initial instrument cost compared to LC-MS/MS. | Higher initial instrument cost. |
For this compound, GC-MS with EI is a strong candidate due to the likely volatility of the compound and the valuable structural information provided by EI fragmentation. However, for complex matrices or when high sensitivity is required, LC-MS/MS with ESI may be the preferred method, as it minimizes the risk of thermal degradation and offers excellent selectivity through MRM.
Experimental Protocols
General GC-MS Protocol
This protocol is based on methods used for the analysis of chlorinated pesticides.[1][3][6][7][8]
1. Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., ethyl acetate, hexane, or dichloromethane).
-
If necessary, perform a cleanup step using solid-phase extraction (SPE) with a silica or Florisil cartridge to remove interfering matrix components.
-
Concentrate the sample to the desired volume under a gentle stream of nitrogen.
2. GC-MS Conditions:
| Parameter | Value |
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM) |
General LC-MS/MS Protocol
This protocol is based on methods for the analysis of polar pesticides.[2][4][5][9]
1. Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, or water).
-
For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by d-SPE cleanup may be employed.
2. LC-MS/MS Conditions:
| Parameter | Value |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Column | ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Analytical Workflow
The general workflow for the MS analysis of this compound involves several key stages, from sample collection to data interpretation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Analysis of highly polar pesticides in foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cromlab-instruments.es [cromlab-instruments.es]
- 4. agilent.com [agilent.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. journalwes.com [journalwes.com]
- 7. shimadzu.com [shimadzu.com]
- 8. s4science.at [s4science.at]
- 9. shimadzu.com [shimadzu.com]
Validating the Structure of 2,3-Dichloro-5-(chloromethyl)pyridine: A Comparative Guide to 2D NMR and Alternative Analytical Techniques
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural validation of 2,3-dichloro-5-(chloromethyl)pyridine. In the absence of published experimental 2D NMR data for this specific molecule, this guide presents predicted data based on established spectroscopic principles. Furthermore, it compares the utility of 2D NMR with alternative analytical methods, namely X-ray crystallography and Gas Chromatography-Mass Spectrometry (GC-MS), providing a comprehensive overview of available characterization techniques.
Structural Elucidation using 2D NMR Spectroscopy
Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity of atoms within a molecule. For a molecule like this compound, a combination of COSY, HSQC, and HMBC experiments can unequivocally confirm its structure.
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts for this compound are summarized below. These predictions are based on the analysis of similar substituted pyridine structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H4 | ~7.8 | ~138 |
| H6 | ~8.5 | ~150 |
| CH₂ | ~4.6 | ~45 |
| C2 | - | ~152 |
| C3 | - | ~132 |
| C5 | - | ~135 |
2D NMR Correlation Analysis
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a cross-peak would be expected between H4 and H6, indicating their through-bond proximity on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[1] Expected correlations are:
-
H4 with C4
-
H6 with C6
-
The two protons of the CH₂ group with the CH₂ carbon.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.[1][2] Key expected correlations include:
-
H4 correlating with C2, C3, C5, and C6.
-
H6 correlating with C2, C4, and C5.
-
The CH₂ protons correlating with C3, C4, and C5.
-
These combined 2D NMR correlations would provide a definitive confirmation of the substitution pattern of this compound.
Experimental Protocols for 2D NMR
A general protocol for acquiring 2D NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR Acquisition: Acquire standard 1D ¹H and ¹³C spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.
-
2D NMR Acquisition:
-
COSY: A standard gradient-selected COSY (gCOSY) experiment is typically used.
-
HSQC: A sensitivity-enhanced, phase-sensitive gradient HSQC experiment is recommended for optimal results.
-
HMBC: A gradient-selected HMBC experiment optimized for a long-range coupling constant of ~8 Hz is generally suitable.
-
-
Data Processing: The acquired data is processed using appropriate window functions and Fourier transformation to generate the 2D spectra.
Alternative Structural Validation Techniques
While 2D NMR is a powerful tool, other analytical techniques can provide complementary or, in some cases, primary structural information.
X-Ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry.
-
Principle: This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from the diffraction data allows for the precise determination of atomic positions.
-
Comparison with 2D NMR: X-ray crystallography provides a static picture of the molecule in the solid state, whereas NMR provides information about the molecule's structure in solution. While X-ray crystallography is often considered the "gold standard" for structural proof, obtaining suitable crystals can be a significant challenge. For instance, the crystal structure of the related compound 2,3,6-trichloro-5-(trichloromethyl)pyridine was determined by X-ray diffraction after obtaining suitable crystals by slow evaporation from a 1,2-dichloroethane solution.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[4]
-
Principle: The sample is vaporized and separated based on its boiling point and polarity in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
-
Comparison with 2D NMR: GC-MS is a destructive technique that provides information about the molecular weight and can suggest the presence of certain structural motifs based on fragmentation patterns. However, it does not provide the detailed connectivity information that 2D NMR offers. It is an excellent tool for confirming the presence and purity of a known compound by comparing its retention time and mass spectrum to a reference standard. For unknown structure elucidation, it is less definitive than 2D NMR or X-ray crystallography.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| 2D NMR | Detailed atomic connectivity, through-bond and through-space correlations. | Non-destructive, provides rich structural detail in solution. | Requires a relatively pure sample of sufficient quantity, can be time-consuming. |
| X-Ray Crystallography | Precise 3D molecular structure, bond lengths, and angles. | Unambiguous structural determination.[3] | Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state structure which may differ from solution conformation.[3] |
| GC-MS | Molecular weight and fragmentation pattern. | High sensitivity, excellent for separation and identification of volatile compounds.[4] | Destructive, provides limited connectivity information for complex structures. |
Workflow and Data Interpretation Diagrams
Caption: Workflow for structural validation.
Caption: Predicted 2D NMR correlations.
References
A Comprehensive Guide to Assessing the Quality and Purity of Commercial 2,3-Dichloro-5-(chloromethyl)pyridine
For researchers, scientists, and professionals in drug development, the quality and purity of starting materials are paramount to the success of synthetic endeavors. 2,3-Dichloro-5-(chloromethyl)pyridine (DCMP) is a key building block in the synthesis of various agrochemicals and pharmaceuticals. This guide provides a detailed comparison of analytical methodologies to assess the quality of commercial DCMP, offers insights into potential impurities, and compares its utility with alternative reagents in a common synthetic application.
Analytical Methodologies for Quality and Purity Assessment
A multi-pronged analytical approach is recommended to ensure the comprehensive quality control of commercial DCMP. The primary techniques include chromatography for separation and quantification of impurities, and spectroscopy for structural confirmation and identification.
Table 1: Recommended Analytical Techniques for DCMP Quality Control
| Analytical Technique | Purpose | Key Parameters to Evaluate |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of non-volatile impurities. | Peak area percentage of the main component, presence of related substances (e.g., starting materials, over-chlorinated byproducts). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile impurities. | Mass-to-charge ratio (m/z) for impurity identification, retention time for separation. |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities with distinct proton and carbon environments. | Chemical shifts (δ), coupling constants (J), and integration values to confirm the structure and identify impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis and confirmation of the pyridine ring structure. | Characteristic absorption bands for C-Cl, C-H, and C=N bonds. |
| Elemental Analysis | Determination of the elemental composition (C, H, N, Cl). | Percentage of each element to confirm the empirical formula. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable results. Below are recommended starting protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for similar chlorinated pyridine derivatives.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility) is recommended to ensure the separation of a wide range of potential impurities. A starting gradient could be 30:70 (Acetonitrile:Water) moving to 90:10 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the DCMP sample in the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile impurities that may not be detected by HPLC.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating chlorinated organic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Dilute the DCMP sample in a suitable solvent like dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for quantitative analysis (qNMR).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Acquire standard proton spectra to observe the chemical shifts and coupling patterns of the aromatic and chloromethyl protons.
-
¹³C NMR: Acquire proton-decoupled carbon spectra to identify all unique carbon atoms in the molecule and any impurities.
-
Reference: Tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique for confirming the presence of key functional groups.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a neat liquid between KBr plates or as a thin film on a KBr disk.
-
Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹.
-
Expected Peaks: Look for characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N stretching of the pyridine ring, and C-Cl stretching.
Potential Impurities in Commercial DCMP
Understanding the synthetic route of DCMP is key to anticipating potential impurities. A common route involves the chlorination of 2-chloro-5-methylpyridine.
Navigating Reaction Pathways: A Guide to Kinetic vs. Thermodynamic Control in Reactions of 2,3-Dichloro-5-(chloromethyl)pyridine
For researchers, scientists, and professionals in drug development, understanding the factors that govern reaction outcomes is paramount. In the synthesis of novel compounds, the ability to selectively form a desired product over others is a key determinant of efficiency and success. This guide provides a comparative analysis of kinetic and thermodynamic control in the context of reactions involving 2,3-Dichloro-5-(chloromethyl)pyridine, a versatile building block in medicinal and agrochemical research.
The presence of multiple reactive sites in this compound—namely the highly reactive chloromethyl group and the chlorinated pyridine ring—presents a classic scenario where reaction conditions can be tuned to favor one product over another. This guide will use a representative nucleophilic substitution reaction to illustrate how temperature and reaction time can be manipulated to selectively yield either the kinetic or the thermodynamic product.
The Competing Pathways: A Hypothetical Case Study
To illustrate the principles of kinetic versus thermodynamic control, we will consider the reaction of this compound with a nucleophile, such as a substituted phenoxide. In this hypothetical scenario, two primary products can be envisioned:
-
The Kinetic Product: Formed through a rapid, low-energy pathway, typically involving the substitution of the more reactive chloromethyl group.
-
The Thermodynamic Product: A more stable product that requires a higher activation energy and is often formed under conditions that allow for equilibrium to be established.
The following sections will delve into the experimental conditions that favor each of these pathways, present the resulting product distributions, and provide detailed protocols for their synthesis.
Data Presentation: Product Distribution under Kinetic and Thermodynamic Control
The table below summarizes the hypothetical product distribution from the reaction of this compound with a nucleophile under different reaction conditions.
| Control Type | Temperature | Reaction Time | Kinetic Product Yield (%) | Thermodynamic Product Yield (%) |
| Kinetic | 0°C | 1 hour | 95 | 5 |
| Thermodynamic | 80°C | 24 hours | 10 | 90 |
As the data indicates, lower temperatures and shorter reaction times favor the formation of the kinetic product, while higher temperatures and longer reaction times allow for the formation of the more stable thermodynamic product to predominate.
Visualizing the Reaction Pathways
The following diagram illustrates the energy profile for the formation of the kinetic and thermodynamic products from this compound.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,3-Dichloro-5-(chloromethyl)pyridine
Researchers, scientists, and drug development professionals handling 2,3-Dichloro-5-(chloromethyl)pyridine must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and protect the ecosystem. This guide provides essential, step-by-step instructions for the safe handling and disposal of this hazardous chemical, aligning with established safety protocols for chlorinated pyridine compounds.
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to handle this compound with the utmost care. Always operate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Adherence to proper personal protective equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber) | Prevents skin contact with the hazardous material. |
| Body Protection | Flame-retardant lab coat | Shields skin and clothing from contamination.[2] |
| Respiratory | NIOSH/MSHA approved respirator | Necessary if ventilation is inadequate or exposure limits are exceeded. |
Spill Management
In the event of a spill, immediate action is required to contain and clean up the material safely.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: Use an inert absorbent material such as sand or vermiculite to contain the spill.[2][3]
-
Collection: Carefully collect the absorbed material into a designated, sealed, and properly labeled hazardous waste container.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting the rinsate as hazardous waste.[2]
-
Regulatory Compliance: Do not allow the chemical or cleanup materials to enter drains or waterways.[2][4]
Step-by-Step Disposal Protocol
The disposal of this compound, as a chlorinated organic compound, is regulated as hazardous waste.[1] Under no circumstances should this chemical be disposed of in standard trash or down the drain.[3]
-
Waste Segregation: This compound must be segregated as a chlorinated organic waste. It is critical to avoid mixing it with non-halogenated waste streams to prevent dangerous reactions and ensure proper disposal.[1]
-
Containerization: Use a chemically compatible, leak-proof container with a secure cap. Polyethylene or glass containers are generally suitable.
-
Labeling: The container must be clearly marked with a "Hazardous Waste" label. The label must include the full chemical name, "this compound," and a list of all constituents and their approximate percentages if it is a mixture.[2]
-
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4] Ensure secondary containment is in place to mitigate any potential leaks.[1]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal service. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1][2]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2,3-Dichloro-5-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 2,3-Dichloro-5-(chloromethyl)pyridine. Adherence to these procedures is essential for minimizing risks and ensuring a safe laboratory environment.
Hazard Summary
This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed or inhaled and can cause severe skin burns and serious eye damage.[1][2][3] It may also cause an allergic skin reaction and respiratory irritation.[1][3] The toxicological properties of this substance have not been fully investigated.[4]
Hazard Identification:
| Hazard Statement | Classification |
| Harmful if swallowed or inhaled | Acute Toxicity (Oral and Inhalation), Category 4 |
| Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1B; Serious Eye Damage, Category 1 |
| May cause an allergic skin reaction | Skin Sensitization, Category 1 |
| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation), Category 3 |
| Toxic to aquatic life with long-lasting effects | Chronic Aquatic Toxicity, Category 2 |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory.[5][6] A face shield must be worn over goggles when there is a risk of splashing.[7] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[5][6] Inspect gloves for any damage before use and change them immediately upon contact with the chemical. Double gloving is advised for tasks with a higher risk of exposure.[7] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned. Clothing worn underneath should be made of natural fibers like cotton.[7] |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are required. Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[7] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[5][6] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[7] |
Operational Plan: Safe Handling Protocol
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[7]
-
Inspect all PPE for integrity before wearing.[7]
-
Ensure an eyewash station and safety shower are readily accessible.[4]
2. Handling:
-
Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[1][2]
-
Wear the prescribed PPE at all times.
3. Post-Handling:
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[7]
-
Decontaminate the work surface and any equipment used.[7]
-
Remove and properly store or dispose of contaminated PPE.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][8] Do not use mouth-to-mouth resuscitation.[8] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention. Wash clothing before reuse.[4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[4][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[8] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8] |
Disposal Plan
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[2]
1. Waste Collection:
-
Collect waste in a suitable, labeled, and closed container.[8]
-
Do not mix with other waste streams unless explicitly instructed to do so.
2. Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
3. Disposal:
-
Dispose of the hazardous waste through a licensed disposal company.[9]
-
All waste disposal must be in accordance with local, state, and federal regulations.[2]
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
- 1. cohizon.com [cohizon.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
